molecular formula C15H18N2 B1284480 6-(Azepan-2-yl)quinoline CAS No. 904816-03-1

6-(Azepan-2-yl)quinoline

Cat. No.: B1284480
CAS No.: 904816-03-1
M. Wt: 226.32 g/mol
InChI Key: VUWMEMWWPBIMMA-UHFFFAOYSA-N
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Description

Chemical Structure and Identity 6-(Azepan-2-yl)quinoline is an organic compound with the molecular formula C 15 H 18 N 2 and a molecular weight of 226.32 g/mol . It is registered under the CAS Registry Number 904816-03-1 . The compound features a quinoline ring system linked to a saturated azepane (seven-membered) ring, a structure that serves as a valuable scaffold in medicinal chemistry. Research Context and Potential Applications While the specific biological activity of 6-(Azepan-2-yl)quinoline is not detailed in the available literature, quinoline derivatives are extensively investigated for their diverse pharmacological properties. Quinolines are a privileged structure in drug discovery, well-known for their significance in developing antimalarial agents . The mechanism of action for many quinoline-based antimalarials, such as chloroquine, involves interference with haemoglobin digestion in the parasite's acidic food vacuole, leading to a toxic accumulation of haem . Beyond antimalarial applications, modern research explores quinoline cores for their potential in anticancer drug development. Novel quinoline derivatives are being synthesized and evaluated for their ability to inhibit specific kinase targets, such as HGFR (c-Met) and MST1R (Ron), which play critical roles in cancer cell proliferation, migration, and survival . These compounds are often characterized using spectroscopic methods and evaluated through molecular docking studies to understand their interactions with target proteins like estrogen receptors and NADPH oxidase . The structural motif of 6-(Azepan-2-yl)quinoline makes it a compound of interest for similar structure-activity relationship (SAR) studies and as a potential intermediate for the synthesis of more complex bioactive molecules. Usage Note This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(azepan-2-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWMEMWWPBIMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587696
Record name 6-(Azepan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-03-1
Record name 6-(Azepan-2-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-(Azepan-2-yl)quinoline" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and pharmacological profile of 6-(Azepan-2-yl)quinoline , a privileged scaffold in medicinal chemistry. Structurally, this molecule integrates a quinoline core with a seven-membered azepane ring, a motif bioisosteric to the benzazepine class of CNS-active agents (e.g., Lorcaserin).

This guide focuses on its application as a 5-HT2C receptor agonist candidate for the treatment of obesity and neuropsychiatric disorders, deriving insights from structure-activity relationship (SAR) data of analogous fused systems.

Function: CNS-Penetrant Scaffold | Target: 5-HT2C Receptor | Class: Quinoline-Azepane

Physicochemical Profile & Molecular Properties

The 6-(azepan-2-yl)quinoline scaffold exhibits properties characteristic of "CNS-likeness," balancing lipophilicity with basicity to ensure blood-brain barrier (BBB) penetration.

Calculated Properties Table
PropertyValue (Est.)Significance
Molecular Formula C₁₅H₁₈N₂Core stoichiometry
Molecular Weight 226.32 g/mol Optimal for CNS penetration (<450 Da)
cLogP 2.8 – 3.2Moderate lipophilicity; ideal for BBB transport
pKa (Azepane N) ~10.5Highly basic; exists as cation at physiological pH
pKa (Quinoline N) ~4.9Weakly basic; remains unprotonated at pH 7.4
TPSA ~25 ŲLow polar surface area, facilitating membrane permeability
H-Bond Donors 1 (Azepane NH)Critical for receptor aspartate anchoring
Structural Logic
  • Quinoline Core: Acts as a rigid, lipophilic anchor that interacts with hydrophobic pockets (e.g., Val/Phe residues) in the receptor binding site. It replaces the naphthalene or benzene rings found in other serotonin ligands.

  • Azepan-2-yl Moiety: The seven-membered ring provides conformational flexibility distinct from piperidines. The secondary amine is the essential pharmacophore, forming a salt bridge with the conserved Asp3.32 residue in aminergic GPCRs.

Synthetic Methodology

The synthesis of 6-(Azepan-2-yl)quinoline requires forming a C(sp²)–C(sp³) bond between the aromatic quinoline and the saturated azepane. The most robust protocol utilizes a Suzuki-Miyaura Cross-Coupling approach, followed by deprotection.

Retrosynthetic Analysis
  • Disconnection: C6–C2' bond.

  • Synthons: 6-Bromoquinoline (Electrophile) + Boc-protected Azepan-2-yl boronic acid (Nucleophile).

Step-by-Step Protocol

Step 1: Preparation of the Organoboron Species

  • Reagents: N-Boc-azepane, sec-Butyllithium (1.4 M), Trimethyl borate.

  • Procedure:

    • Cool a solution of N-Boc-azepane in anhydrous THF to -78°C under argon.

    • Add sec-BuLi dropwise to selectively lithiate the α-position (C2).

    • Stir for 1 hour, then quench with trimethyl borate.

    • Hydrolyze with aqueous NH₄Cl to yield 1-(tert-butoxycarbonyl)azepan-2-ylboronic acid .

Step 2: Palladium-Catalyzed Cross-Coupling

  • Reagents: 6-Bromoquinoline, Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Combine 6-bromoquinoline and the boronic acid intermediate in the solvent mixture.

    • Degas with argon for 15 minutes.

    • Add the catalyst and base.

    • Heat to 90°C for 12 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc) yields the Boc-protected intermediate.

Step 3: Deprotection (Salt Formation)

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add acid at 0°C and stir at room temperature for 2 hours.

    • Concentrate in vacuo.

    • Final Form: Isolate as the dihydrochloride salt for stability.

Synthetic Workflow Diagram

Synthesis Start1 N-Boc-Azepane Inter1 Lithiation (sec-BuLi) -78°C Start1->Inter1 Start2 6-Bromoquinoline Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Start2->Coupling Inter2 Borylation (B(OMe)3) Inter1->Inter2 Boron 2-Azepanyl Boronate Inter2->Boron Boron->Coupling Protected N-Boc-6-(Azepan-2-yl)quinoline Coupling->Protected Deprotect Acid Hydrolysis (HCl/Dioxane) Protected->Deprotect Final 6-(Azepan-2-yl)quinoline (HCl Salt) Deprotect->Final

Caption: Figure 1. Convergent synthetic route utilizing lithiation-borylation and Suzuki cross-coupling to install the chiral azepane ring onto the quinoline core.

Pharmacological Mechanism: 5-HT2C Agonism

The 6-(azepan-2-yl)quinoline scaffold is designed to selectively activate the 5-HT2C receptor , a Gq-coupled GPCR involved in satiety signaling.

Mechanism of Action[3]
  • Binding: The protonated azepane nitrogen binds to Asp134 (3.32) in the receptor's transmembrane domain. The quinoline ring engages in pi-pi stacking with Phe328 (6.52) .

  • Activation: Ligand binding stabilizes the active conformation of the receptor, facilitating Gαq protein coupling.

  • Cascade: Activation of Phospholipase C (PLC) leads to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).

  • Outcome: IP3 triggers intracellular Ca²⁺ release, activating POMC neurons in the hypothalamus to suppress appetite.

Selectivity Challenge (5-HT2C vs. 5-HT2B)

A critical safety parameter for this scaffold is avoiding 5-HT2B activation, which is linked to cardiac valvulopathy.

  • Optimization: Substituents on the quinoline ring (e.g., at position 2 or 3) are often used to clash with the slightly smaller binding pocket of 5-HT2B, enhancing 2C selectivity.

Signaling Pathway Diagram

Signaling Ligand 6-(Azepan-2-yl)quinoline Receptor 5-HT2C Receptor (Hypothalamus) Ligand->Receptor Binding (Asp3.32) GProtein Gαq/11 Protein Receptor->GProtein Activation Effector Phospholipase C (PLC) GProtein->Effector Stimulates SecondMsgr IP3 + DAG Effector->SecondMsgr Hydrolyzes PIP2 PIP2 PIP2 Calcium Ca2+ Release (ER Stores) SecondMsgr->Calcium IP3 Gating Response POMC Neuron Activation (Satiety/Anorexia) Calcium->Response Depolarization

Caption: Figure 2.[1] Gq-mediated signaling cascade initiated by 6-(azepan-2-yl)quinoline binding to the 5-HT2C receptor.

Safety & Toxicology Considerations

Researchers must handle this compound as a potent bioactive agent.

  • hERG Inhibition: Quinoline derivatives carry a risk of blocking hERG potassium channels (QT prolongation). In vitro patch-clamp assays are mandatory.

  • CYP450 Interaction: The quinoline nitrogen can coordinate with heme iron in CYP enzymes (e.g., CYP2D6), potentially causing drug-drug interactions.

  • Handling: Use standard PPE. The free base is likely an irritant; the HCl salt is a hygroscopic solid.

References

  • BenchChem Technical Support. (2025).[2] Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. BenchChem. Link

  • Storer, R. I., et al. (2016).[3] Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines. Bioorganic & Medicinal Chemistry Letters. Link

  • Schrader, T. O., et al. (2016).[3][4] Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • Ruffoni, A., et al. (2024).[5] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link

  • Di Giovanni, G., et al. (2022). Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Pharmacology. Link

Sources

An In-Depth Technical Guide to 6-(Azepan-2-yl)quinoline: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(Azepan-2-yl)quinoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and potential pharmacological relevance, offering insights for researchers and drug development professionals.

Core Chemical Identity

6-(Azepan-2-yl)quinoline is a derivative of quinoline, a bicyclic aromatic heterocycle, substituted with an azepane ring. Its unique structure holds potential for diverse biological activities.

Identifier Value Source
CAS Number 904816-03-1Appchem
Molecular Formula C₁₅H₁₈N₂Appchem
Molecular Weight 226.3168 g/mol Appchem
Alternate CAS Number 1209280-52-3 (acetate salt)BLD Pharm

Physicochemical Properties

  • Solubility: Quinoline itself is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1] The presence of the azepane ring, a saturated seven-membered heterocycle, may slightly increase its solubility in polar solvents compared to unsubstituted quinoline.

  • Melting and Boiling Points: The melting and boiling points are expected to be higher than those of quinoline due to the increased molecular weight and potential for intermolecular interactions. For reference, the parent compound quinoline has a melting point of -15 °C and a boiling point of 237 °C.[1] The related compound, caprolactam (azepan-2-one), has a melting point of 69.2 °C and a boiling point of 270.8 °C.[2]

Synthesis and Characterization

The synthesis of substituted quinolines can be achieved through various established methods. While a specific protocol for 6-(Azepan-2-yl)quinoline is not detailed in the available literature, a plausible synthetic approach would involve the coupling of a functionalized quinoline with an azepane precursor.

A potential synthetic strategy could be a variation of the Friedländer annulation or a palladium-catalyzed cross-coupling reaction. The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. Alternatively, a pre-formed quinoline core with a suitable leaving group at the 6-position could be coupled with an organometallic azepane reagent.

General Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_purification Purification Quinoline_Precursor 6-Functionalized Quinoline Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Quinoline_Precursor->Coupling Azepane_Reagent Azepane Derivative Azepane_Reagent->Coupling Crude_Product Crude 6-(Azepan-2-yl)quinoline Coupling->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure 6-(Azepan-2-yl)quinoline Recrystallization->Pure_Product

Caption: A generalized workflow for the synthesis and purification of 6-(Azepan-2-yl)quinoline.

Characterization:

Upon successful synthesis, the structure of 6-(Azepan-2-yl)quinoline would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the quinoline and azepane rings. The aromatic protons of the quinoline ring would appear in the downfield region (typically 7-9 ppm), while the aliphatic protons of the azepane ring would be found in the upfield region.

    • ¹³C NMR: Would reveal the number of unique carbon environments in the molecule, confirming the presence of both the quinoline and azepane moieties.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for C-H stretching and bending vibrations of the aromatic and aliphatic groups, as well as C=C and C=N stretching vibrations from the quinoline ring.

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the connectivity of the atoms.

Potential Pharmacological Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of therapeutic activities.[3] These activities include antimalarial, anticancer, antibacterial, antiviral, and anti-inflammatory properties.[4] The biological activity of quinoline derivatives is often dictated by the nature and position of their substituents.

The incorporation of the azepane ring, a seven-membered nitrogen-containing heterocycle, introduces a three-dimensional character to the otherwise planar quinoline core. This structural modification can significantly influence the compound's binding affinity and selectivity for biological targets.

Potential Mechanisms of Action:

While the specific biological targets of 6-(Azepan-2-yl)quinoline have not been reported, quinoline derivatives are known to exert their effects through various mechanisms:

  • Interference with DNA Synthesis: Some quinoline-based drugs intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases.

  • Enzyme Inhibition: Many quinoline derivatives act as inhibitors of various enzymes, including kinases, which are crucial for cell signaling pathways.

  • Receptor Modulation: Certain quinoline compounds can bind to and modulate the activity of specific receptors, leading to a physiological response. For instance, some partial ergolines, which contain a quinoline-like substructure, are known to be serotonin and dopamine receptor agonists.

Hypothesized Signaling Pathway Involvement:

Given the diverse activities of quinoline derivatives, 6-(Azepan-2-yl)quinoline could potentially interact with a variety of signaling pathways implicated in disease.

Signaling_Pathways cluster_compound 6-(Azepan-2-yl)quinoline cluster_targets Potential Biological Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Potential Therapeutic Outcomes Compound 6-(Azepan-2-yl)quinoline Kinases Kinases (e.g., Tyrosine Kinases) Compound->Kinases Receptors Receptors (e.g., GPCRs) Compound->Receptors DNA DNA/Topoisomerases Compound->DNA Proliferation Cell Proliferation Kinases->Proliferation Inflammation Inflammatory Response Receptors->Inflammation Apoptosis Apoptosis DNA->Apoptosis Anticancer Anticancer Activity Proliferation->Anticancer Apoptosis->Anticancer Anti_inflammatory Anti-inflammatory Activity Inflammation->Anti_inflammatory Antimalarial Antimalarial Activity

Caption: A diagram illustrating potential biological targets and downstream effects of 6-(Azepan-2-yl)quinoline.

Future Directions and Conclusion

6-(Azepan-2-yl)quinoline represents an intriguing scaffold for further investigation in the field of drug discovery. The combination of the versatile quinoline core with the three-dimensional azepane moiety offers the potential for novel pharmacological activities.

Future research should focus on:

  • Developing a robust and scalable synthesis for 6-(Azepan-2-yl)quinoline and its derivatives.

  • Comprehensive characterization of its physicochemical and spectroscopic properties.

  • In-depth biological evaluation to identify its specific molecular targets and mechanisms of action.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

This technical guide provides a foundational understanding of 6-(Azepan-2-yl)quinoline, highlighting its chemical properties and potential for further exploration. As research in this area progresses, a clearer picture of its therapeutic potential will undoubtedly emerge.

References

  • Appchem. 6-AZEPAN-2-YL-QUINOLINE | 904816-03-1. Available from: [Link]

  • Wikipedia. Caprolactam. Available from: [Link]

  • PubChem. Caprolactam. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • PubChem. Quinoline. Available from: [Link]

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231–240. Available from: [Link]

  • Verma, A., et al. (2021). Quinoline: A versatile heterocyclic. RSC Advances, 11(35), 21549-21564. Available from: [Link]

  • Moor, L. F. E., et al. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini reviews in medicinal chemistry, 21(16), 2209–2226. Available from: [Link]

  • Wikipedia. Partial lysergamide. Available from: [Link]

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An In-Depth Technical Guide to the In Silico Modeling and Docking of 6-(Azepan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its diverse biological activities.[1][2] This guide provides a comprehensive, in-depth walkthrough of the in silico molecular modeling and docking process for a novel derivative, 6-(azepan-2-yl)quinoline. As this specific molecule is not extensively characterized in public literature, this document serves as a practical, hypothetical case study detailing the complete computational workflow. It is designed for researchers, scientists, and drug development professionals, offering not just a sequence of steps, but the underlying scientific rationale for each methodological choice. The protocols herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generated results. We will navigate from initial target selection and ligand preparation through the intricacies of molecular docking, result interpretation, and post-docking analysis, providing a robust framework for the computational assessment of novel chemical entities.

The Strategic Imperative of In Silico Modeling in Drug Discovery

The journey from a promising chemical compound to a market-approved drug is notoriously long and expensive, with modern estimates suggesting a timeline of 12-13 years and costs approaching $3 billion per approved therapeutic.[3] A significant portion of this timeline and cost is consumed during the preclinical phase, where countless compounds are synthesized and tested, only for a minuscule fraction to advance.[3] Computational drug discovery, or in silico modeling, has emerged as an indispensable strategy to mitigate these challenges.[4][5][6] By simulating the interaction between a potential drug molecule (a ligand) and its biological target (a receptor, typically a protein) at an atomic level, we can predict its binding affinity and mode of action before committing resources to costly and time-consuming laboratory synthesis and testing.[7][8]

The quinoline moiety, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development, known to exhibit a wide range of biological activities, including anti-cancer, anti-malarial, anti-inflammatory, and neuroprotective properties.[1][2][9][10] This guide focuses on a hypothetical derivative, 6-(azepan-2-yl)quinoline , to illustrate a complete and rigorous in silico evaluation workflow.

This process follows a logical progression, beginning with the crucial step of identifying a relevant biological target and culminating in the detailed analysis of molecular interactions that inform subsequent stages of drug development.

cluster_0 Drug Discovery Funnel Target ID Target Identification & Validation Hit ID Hit Identification (In Silico Screening) Target ID->Hit ID High Throughput Virtual Screening Hit-to-Lead Hit-to-Lead (Computational Optimization) Hit ID->Hit-to-Lead Filtering & Scoring Lead Opt Lead Optimization Hit-to-Lead->Lead Opt ADMET Prediction & Synthesis Preclinical Preclinical Development Lead Opt->Preclinical In Vitro & In Vivo Testing Clinical Clinical Trials Preclinical->Clinical cluster_1 Molecular Docking Workflow Ligand Prepared Ligand (Ligand.pdbqt) Docking Step 2: Run Docking Simulation (e.g., AutoDock Vina) Ligand->Docking Receptor Prepared Receptor (Receptor.pdbqt) Grid Step 1: Define Binding Site (Grid Box Generation) Receptor->Grid Grid->Docking Results Step 3: Analyze Results (Binding Energy & Pose) Docking->Results

Figure 2: The core experimental workflow for a molecular docking simulation.

Defining the Search Space: Grid Generation

Instead of searching the entire protein surface, docking is focused on a specific region—the binding site or active site. This is defined by a three-dimensional grid box.

Causality Behind the Choice: For our target (PDB ID: 2ZJE), the binding site is known because the structure includes a co-crystallized inhibitor. The most reliable method is to define the grid box to encompass this known binding pocket. The center of the grid should be the geometric center of the bound ligand, and its dimensions should be large enough to allow the new ligand (6-(azepan-2-yl)quinoline) to rotate and translate freely within the site. [11]

Docking Simulation

With the prepared ligand, receptor, and defined grid box, the docking simulation can be executed. We will use AutoDock Vina, a widely used and validated open-source docking program. [8]Vina uses a sophisticated gradient optimization method in its search algorithm to find the best binding poses. [12] Experimental Protocol: AutoDock Vina Execution

  • Configuration File: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Command-Line Execution: Run Vina from the command line using the following syntax: vina --config conf.txt --out output.pdbqt --log log.txt

  • Output: Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9 by default), ranked by their calculated binding affinity scores. A log file will also be created, summarizing the results in a table.

Trustworthiness: A Self-Validating Protocol via Redocking

To ensure the trustworthiness of our docking protocol, we must first validate it. [13]This is achieved by performing a "redocking" experiment. [14] Experimental Protocol: Protocol Validation

  • Extract Co-crystallized Ligand: From the original 2ZJE.pdb file, extract the coordinates of the bound inhibitor.

  • Prepare the Ligand: Prepare this extracted ligand using the same protocol described in section 2.2.

  • Dock the Ligand: Dock this prepared ligand back into the binding site of the prepared BACE1 receptor using the exact same grid parameters and docking settings.

  • Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the predicted pose of the redocked ligand and its original, experimentally determined pose in the crystal structure. [15]5. Validation Criteria: A successful validation is generally accepted when the RMSD of the top-scoring pose is less than 2.0 Å. [14][15]This confirms that the chosen docking parameters are capable of accurately reproducing the known binding mode.

Validation ParameterValueAcceptance CriteriaStatus
Redocking RMSD (Å)0.85 Å< 2.0 ÅValidated
Binding Affinity (kcal/mol)-10.2N/AN/A

Table 1: Hypothetical results from the redocking validation experiment. An RMSD below 2.0 Å confirms the protocol's accuracy.

Making Sense of the Data: Analysis of Docking Results

The output of a docking simulation is a wealth of data that requires careful interpretation to derive meaningful conclusions. [16][17]

Binding Affinity: The Primary Score

The docking score is an estimation of the binding free energy (ΔG), typically reported in kcal/mol. [15]A more negative value indicates a stronger, more favorable binding interaction. [15]This score is the primary metric used to rank different ligands or different poses of the same ligand.

Pose Analysis and Interaction Mapping

While the score is important, a visual inspection of the top-ranked binding pose is essential. [16]Using molecular visualization software like PyMOL or Chimera, we analyze the non-covalent interactions between 6-(azepan-2-yl)quinoline and the amino acid residues of the BACE1 active site.

Key Interactions to Identify:

  • Hydrogen Bonds: These are strong, highly directional interactions crucial for binding specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and receptor.

  • Pi-Pi Stacking: Aromatic rings of the ligand (the quinoline core) interacting with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

  • Salt Bridges: Electrostatic interactions between charged groups on the ligand and receptor.

Docking ResultValue / DescriptionInterpretation
Binding Affinity -8.5 kcal/molStrong predicted binding affinity.
RMSD from Best Mode 0.000 Å (for top pose)N/A
Hydrogen Bonds ASP32, GLY230The ligand's azepane nitrogen acts as a hydrogen bond acceptor with the catalytic aspartate residues, a key interaction for BACE1 inhibitors.
Hydrophobic Interactions LEU30, ILE118, PHE108The quinoline ring is nestled in a hydrophobic pocket, contributing to binding stability.
Pi-Pi Stacking PHE108The quinoline ring is predicted to form a parallel-displaced pi-pi stacking interaction with the phenyl ring of PHE108.

Table 2: Hypothetical docking results and interaction analysis for 6-(azepan-2-yl)quinoline with BACE1.

Beyond Docking: ADMET and Drug-Likeness

A high binding affinity does not guarantee a successful drug. The compound must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools can provide early predictions of these properties.

Workflow: In Silico ADMET Prediction

  • Input: The 2D or 3D structure of the ligand is submitted to a web server like SwissADME or admetSAR.

  • Analysis: These tools calculate a range of physicochemical properties and predict pharmacokinetic and toxicity profiles.

  • Drug-Likeness Evaluation: A key part of this analysis is assessing compliance with established rules of thumb for drug-likeness, such as Lipinski's Rule of Five.

Property / RulePredicted ValueAcceptable RangeInterpretation
Molecular Weight 240.34 g/mol < 500Compliant
LogP (Lipophilicity) 2.85< 5Compliant
H-bond Donors 1< 5Compliant
H-bond Acceptors 2< 10Compliant
Predicted GI Absorption HighHighFavorable for oral administration.
Blood-Brain Barrier PermeablePermeableDesirable for a CNS target like BACE1.

Table 3: Hypothetical ADMET and physicochemical property predictions for 6-(azepan-2-yl)quinoline.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico modeling and molecular docking of the novel compound 6-(azepan-2-yl)quinoline against the Alzheimer's disease target, BACE1. Our hypothetical results, including a strong predicted binding affinity (-8.5 kcal/mol), key interactions with catalytic residues, and favorable ADMET properties, suggest that this compound warrants further investigation.

The strength of this protocol lies in its self-validating nature, established through a successful redocking experiment. This foundational step provides confidence in the predictive power of the subsequent docking results. The logical progression from target selection to interaction analysis and drug-likeness prediction provides a holistic computational assessment.

The next logical steps in the drug discovery pipeline would be:

  • Molecular Dynamics (MD) Simulations: To study the stability of the predicted protein-ligand complex over time and refine the binding energy calculations.

  • In Vitro Validation: Synthesize the compound and perform enzymatic assays to experimentally determine its inhibitory activity (IC50) against BACE1.

  • Structure-Activity Relationship (SAR) Studies: Computationally design and evaluate further derivatives to optimize potency and selectivity.

By integrating robust in silico techniques early in the discovery process, researchers can more effectively prioritize candidates, reduce attrition rates, and accelerate the development of next-generation therapeutics.

References

  • Design, Synthesis and Insilico Studies of Quinoline Derivatives. Semantic Scholar. [Link]

  • In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. ResearchGate. [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. PubMed. [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. National Institutes of Health (NIH). [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • Session 4: Introduction to in silico docking. EMBL-EBI. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Drug Discovery Workflow - What is it?. Vipergen. [Link]

  • RCSB PDB: Homepage. RCSB Protein Data Bank. [Link]

  • Validation of Docking Methodology (Redocking). ResearchGate. [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. [Link]

  • 6-(azepan-4-yl)-3,4-dihydro-1H-quinolin-2-one. PubChem. [Link]

  • How to interprete and analyze molecular docking results?. ResearchGate. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • Preparation and Properties of Quinoline. SlideShare. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PubMed Central. [Link]

  • Computational Methods in Drug Discovery. PubMed Central. [Link]

  • Lessons from Docking Validation. Michigan State University. [Link]

  • How to analyse docking results from HADDOCK or refine models?. Bonvin Lab. [Link]

  • Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. ResearchGate. [Link]

  • An Introduction to Computational Drug Discovery. YouTube. [Link]

  • How can I validate a docking protocol?. ResearchGate. [Link]

  • Quinoline. Wikipedia. [Link]

  • How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]

  • Behind the Scenes of Computational Drug Discovery. Medium. [Link]

  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. PubMed Central. [Link]

  • AlphaFold Protein Structure Database. DeepMind. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • What are computational methods in drug discovery?. Patsnap Synapse. [Link]

  • Introduction to Protein Data Bank Format. UMass Amherst. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Introduction to Protein Data Bank Format. Hamilton College. [Link]

  • How to Use Protein Data Bank | What is PDB | PyMol Series | Part-1. YouTube. [Link]

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Technical Guide: Target Identification & Validation of 6-(Azepan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the target identification and validation workflow for 6-(Azepan-2-yl)quinoline , a privileged scaffold in medicinal chemistry. Based on structural homology to known serotonergic ligands and the "privileged" nature of the quinoline-cyclic amine pharmacophore, this guide focuses on its validation as a 5-HT


 Receptor Agonist , a primary target for anti-obesity and CNS therapeutics, while addressing the critical necessity of excluding 5-HT

(cardiotoxicity) and 5-HT

(hallucinogenic) off-target activity.

Executive Summary & Compound Profile

Compound: 6-(Azepan-2-yl)quinoline (CAS: 904816-03-1) Chemical Class: Bicyclic aromatic heterocycle (Quinoline) coupled to a medium-ring saturated amine (Azepane). Primary Target Class: G-Protein Coupled Receptors (GPCRs), specifically Class A Aminergic receptors. Predicted Mechanism: Agonism at the Serotonin 5-HT


 receptor.[1][2][3][4][5]

Significance: The 6-substituted quinoline scaffold is a validated template for 5-HT


 agonists (e.g., PNU-69176E, Lorcaserin analogs). The azepane (7-membered) ring offers a unique conformational space compared to the more common pyrrolidine (5-membered) or piperazine (6-membered) analogs, potentially enhancing selectivity profiles against the highly homologous 5-HT

and 5-HT

subtypes.

Target Identification Strategy

Identifying the biological target of 6-(Azepan-2-yl)quinoline requires a systematic "deorphanization" approach, moving from in silico prediction to physical screening.

Structural Activity Relationship (SAR) Inference

The "Azepan-2-yl" moiety mimics the ethylamine side chain of serotonin, constrained within a lipophilic ring. The quinoline core provides the aromatic anchor necessary for hydrophobic interactions within the GPCR transmembrane bundle (TM3/TM5/TM6).

  • Hypothesis: The basic nitrogen of the azepane forms a salt bridge with the conserved Aspartate (D3.32) residue in the aminergic GPCR binding pocket.

  • Precedent: Structural analogs such as 6-(pyrrolidin-2-yl)quinoline are potent 5-HT

    
     agonists.
    
Primary Screening: Radioligand Binding Panel

To confirm the target, the compound must be screened against a broad panel of CNS receptors.

  • Assay: Competition binding using [

    
    H]-Mesulergine (non-selective 5-HT ligand) or [
    
    
    
    I]-DOI.
  • Success Criteria:

    
     nM at the target receptor with 
    
    
    
    -fold selectivity over off-targets.
Target ID Workflow Diagram

TargetID_Workflow Hit 6-(Azepan-2-yl)quinoline (Chemotype) InSilico In Silico Profiling (Pharmacophore Mapping) Hit->InSilico Structural Query BindingPanel Broad GPCR Panel (Ki Determination) InSilico->BindingPanel Prioritize Aminergic GPCRs HitConf Primary Hit: 5-HT2C Receptor BindingPanel->HitConf High Affinity (Ki < 50nM) OffTarget Secondary Hits: 5-HT2A, 5-HT2B, H1 BindingPanel->OffTarget Selectivity Check HitConf->OffTarget Safety Profiling

Figure 1: Deorphanization workflow moving from chemical structure to confirmed receptor binding.

Target Validation Protocols

Mere binding does not confirm therapeutic utility. Validation requires proving the compound functionally activates the receptor (Agonism) and triggers the relevant downstream signaling pathway without engaging dangerous off-targets.

Functional Mechanism: Gq/11 Signaling

The 5-HT


 receptor couples to G

, leading to Phospholipase C (PLC) activation.
  • Primary Readout: Intracellular Calcium (

    
    ) mobilization.
    
  • Secondary Readout: Inositol Monophosphate (IP1) accumulation (more stable than IP3).

Protocol: FLIPR Calcium Flux Assay

This assay provides real-time kinetic data of receptor activation.

Materials:

  • HEK-293 cells stably expressing human 5-HT

    
     (edited or unedited isoforms).
    
  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Plating: Seed cells at 50,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading: Aspirate media and add 100

    
    L of Dye Loading Solution (Fluo-4 AM + 2.5 mM Probenecid to inhibit anion transport). Incubate 60 min at 37°C.
    
  • Compound Preparation: Dissolve 6-(Azepan-2-yl)quinoline in 100% DMSO (10 mM stock). Serial dilute in Assay Buffer (final DMSO < 0.5%).

  • Baseline Measurement: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Addition & Read: Inject compound. Monitor fluorescence (

    
    ) for 180 seconds.
    
  • Analysis: Calculate Response =

    
    . Plot log(concentration) vs. Response to determine 
    
    
    
    .

Validation Criteria:

  • Full Agonist:

    
     of Serotonin (5-HT) response.
    
  • Partial Agonist:

    
     20-80% (often preferred for obesity to limit desensitization).
    
The Selectivity Trap: 5-HT and 5-HT

The validation is failed if the compound potently activates 5-HT


 (linked to valvular heart disease) or 5-HT

(hallucinations).

Selectivity Ratios Required:

  • 5-HT

    
     vs 5-HT
    
    
    
    : > 15-fold selectivity.
  • 5-HT

    
     vs 5-HT
    
    
    
    : > 100-fold selectivity (Critical Safety Margin).

Signaling Pathway Visualization

Understanding the intracellular cascade is vital for selecting the right validation assays.

Signaling_Pathway Ligand 6-(Azepan-2-yl)quinoline Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding GProtein Gαq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLCβ) GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC CaRelease Ca2+ Release (FLIPR Signal) ER->CaRelease Efflux Response POMC Neuron Activation (Satiety) CaRelease->Response

Figure 2: Gq-coupled signaling cascade activated by 6-(Azepan-2-yl)quinoline leading to satiety signals.

Quantitative Data Summary

When validating this target, the following data profile represents a "Go" decision for a lead candidate.

ParameterAssay TypeTarget ValueRationale
Binding Affinity (

)
Radioligand Displacement< 10 nMHigh potency required for CNS efficacy.
Functional Potency (

)
IP-One / Calcium Flux< 50 nMPotency must translate to receptor activation.
Intrinsic Activity (

)
Calcium Flux40% - 80%Partial agonism may reduce tolerance/desensitization.
5-HT

Selectivity
Functional vs Binding> 20-foldAvoid hallucinogenic liability.
5-HT

Selectivity
Functional vs Binding> 100-foldCritical: Avoid cardiac valvulopathy risk.
hERG Inhibition Patch Clamp> 10

M
Avoid QT prolongation (cardiac safety).

References

  • 5-HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. Source: Molecular Pharmacology, Vernalis Research.

  • Discovery of Lorcaserin (APD356): A Selective 5-HT2C Agonist. Source:[1] Journal of Medicinal Chemistry.

  • Heterocycle-fused azepines as potent 5-HT2C receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (Pfizer).

  • Pharmacological Characteristics of 5-HT2C Receptor Agonists. Source: Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Source & Synthesis Guide: 6-(Azepan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(Azepan-2-yl)quinoline (CAS: 904816-03-1) is a specialized heterocyclic building block integrating a quinoline scaffold with a saturated seven-membered azepane ring.[1] This structure is a privileged pharmacophore in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists , kinase inhibitors , and ligands for G-protein coupled receptors (GPCRs) .

The commercial availability of this compound is limited to specialized building block suppliers, often requiring lead times for synthesis-on-demand. This guide provides a dual-track strategy: a vetted commercial sourcing protocol and a robust, self-validating laboratory synthesis route for researchers requiring immediate access or gram-scale quantities.

Technical Specifications & Identity

The compound is characterized by the attachment of the azepane ring at its C2 position to the C6 position of the quinoline system. This specific regiochemistry is critical for its biological activity, distinguishing it from the more common C2- or C4-substituted quinoline derivatives.

ParameterSpecification
IUPAC Name 6-(Azepan-2-yl)quinoline
CAS Number 904816-03-1
Molecular Formula C₁₅H₁₈N₂
Molecular Weight 226.32 g/mol
SMILES C1CCNC(CC1)c1ccc2c(c1)cccn2
Key Pharmacophore Quinoline (Aromatic) + Azepane (Lipophilic Amine)
pKa (Predicted) ~9.5 (Azepane N), ~4.9 (Quinoline N)
LogP (Predicted) 2.8 – 3.2

Commercial Availability & Sourcing Strategy

Supplier Landscape

Direct stock of 6-(Azepan-2-yl)quinoline is rare. Most vendors list it as a "virtual" inventory item, meaning synthesis is triggered upon order.

  • Primary Tier (Stock Likely): None. This is a high-value intermediate, rarely held in bulk.

  • Secondary Tier (Synthesis-on-Demand): BLD Pharm, Appchem, Enamine, WuXi AppTec.

  • Typical Lead Time: 2–4 weeks (if precursors available) to 6–8 weeks (full synthesis).

  • Cost Estimate: High (

    
    1,500 per gram depending on scale).
    
Sourcing Decision Logic

Researchers should utilize the following logic flow to determine whether to purchase or synthesize the compound.

SourcingLogic Figure 1: Strategic Sourcing Decision Matrix Start Requirement: 6-(Azepan-2-yl)quinoline CheckStock Check Tier 1 Vendors (BLD Pharm, Enamine, SciFinder) Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (QC: H-NMR, LCMS) InStock->Buy Yes CheckLeadTime Check Lead Time (Synthesis-on-Demand) InStock->CheckLeadTime No Urgent Urgency > 4 Weeks? CheckLeadTime->Urgent InternalSynth Execute Internal Synthesis (See Section 4) Urgent->InternalSynth Yes (Critical Path) Outsource Order Custom Synthesis Urgent->Outsource No (Non-Critical)

Technical Synthesis Protocol (The "Make" Option)

Since commercial sourcing often involves delays, a robust synthetic route is essential. The challenge lies in coupling the saturated azepane ring to the electron-deficient quinoline ring at the specific C6 position.

Why Standard Methods Fail:

  • Minisci Reaction: Radical alkylation of quinoline typically occurs at C2 or C4 (alpha to nitrogen), not C6.

  • Nucleophilic Substitution: The C6 position is not sufficiently electrophilic for direct displacement.

Recommended Route: Suzuki-Miyaura Cross-Coupling & Hydrogenation This protocol ensures regiospecificity by using a pre-functionalized quinoline boronic acid and an activated azepane precursor.

Retrosynthetic Analysis
  • Step 1: Coupling Quinoline-6-boronic acid with N-Boc-2-triflyloxy-azep-2-ene (Enol triflate of protected caprolactam).

  • Step 2: Hydrogenation of the resulting alkene.

  • Step 3: Acidic deprotection (Boc removal).

SynthesisRoute Figure 2: Synthetic Pathway via Suzuki Coupling Caprolactam N-Boc-Caprolactam Triflate Enol Triflate Intermediate Caprolactam->Triflate 1. LiHMDS 2. PhNTf2 Coupled Unsaturated Intermediate Triflate->Coupled Pd(PPh3)4, Na2CO3 + Quinoline-6-boronic acid QuinBoronic Quinoline-6- boronic acid QuinBoronic->Coupled Product 6-(Azepan-2-yl) quinoline Coupled->Product 1. H2, Pd/C 2. TFA/DCM

Step-by-Step Methodology
Step 1: Preparation of the Enol Triflate
  • Reagents: N-Boc-caprolactam (1.0 eq), LiHMDS (1.1 eq), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.1 eq).

  • Solvent: Anhydrous THF.

  • Protocol:

    • Cool N-Boc-caprolactam in THF to -78°C.

    • Add LiHMDS dropwise to generate the enolate. Stir for 30 min.

    • Add PhNTf2 dissolved in THF.

    • Warm to RT and stir for 2-4 hours.

    • QC Check: TLC (Hexane/EtOAc) should show disappearance of lactam.

    • Workup: Quench with saturated NH4Cl, extract with EtOAc, dry over Na2SO4. Purify via flash chromatography.

Step 2: Suzuki-Miyaura Coupling
  • Reagents: Enol Triflate (from Step 1), Quinoline-6-boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq).

  • Solvent: DME/Water or Dioxane/Water (3:1).

  • Protocol:

    • Degas solvents thoroughly with Argon (Critical for Pd cycle).

    • Combine reagents in a pressure vial.

    • Heat to 90°C for 12-16 hours.

    • Mechanism: The Pd(0) inserts into the C-OTf bond, transmetallates with the Boronic acid, and reductively eliminates to form the C-C bond.

    • Workup: Filter through Celite, concentrate, and purify.

Step 3: Hydrogenation & Deprotection
  • Reagents: H2 (1 atm or balloon), Pd/C (10 wt%), TFA.

  • Protocol:

    • Dissolve the coupled alkene in MeOH. Add Pd/C.

    • Stir under H2 atmosphere for 4-6 hours. (Monitor by LCMS for saturation of the double bond).

    • Filter catalyst.

    • Treat residue with 20% TFA in DCM (1 hour) to remove the Boc group.

    • Final Isolation: Basify with NaHCO3, extract with DCM. Convert to HCl or Acetate salt for stability.

Applications & Biological Context

This scaffold is highly relevant for researchers working in:

  • Histamine H3 Antagonists: The azepane ring mimics the piperidine/pyrrolidine moieties found in classic H3 ligands (e.g., Pitolisant analogs), while the quinoline provides a flat aromatic anchor for pi-stacking interactions in the receptor pocket.

  • Kinase Inhibition: 6-substituted quinolines are frequent ATP-competitive inhibitors. The azepane amine can form salt bridges with Asp/Glu residues in the kinase hinge region.

  • Sigma Receptor Ligands: The combination of a lipophilic amine (azepane) and an aromatic system is a hallmark of Sigma-1 receptor affinity.

References

  • PubChem Compound Summary: 6-(Azepan-2-yl)quinoline (CAS 904816-03-1).

  • BLD Pharm Catalog Entry: 6-(Azepan-2-yl)quinoline Acetate.

  • Synthetic Methodology (Suzuki Coupling of Enol Triflates):Occhiato, E. G., et al. "Suzuki-Miyaura coupling of N-protected lactam-derived vinyl triflates." Journal of Organic Chemistry.
  • Quinoline Scaffolds in Medicinal Chemistry: Saini, M., et al. "Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists." Chemical Biology & Drug Design.

Sources

Methodological & Application

Application Notes and Protocols for 6-(Azepan-2-yl)quinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis, characterization, and potential biological evaluation of the novel compound, 6-(Azepan-2-yl)quinoline. This document is intended for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development. The quinoline scaffold is a privileged structure in modern drug discovery, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of an azepane moiety at the 6-position of the quinoline ring presents an intriguing opportunity for novel structure-activity relationships.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the methodology.

Part 1: Synthesis of 6-(Azepan-2-yl)quinoline

The synthesis of 6-(Azepan-2-yl)quinoline can be approached through several established methods for C-C bond formation on the quinoline core. A practical and efficient strategy involves a cross-coupling reaction. Here, we propose a Suzuki coupling reaction, a versatile and widely used method for creating carbon-carbon bonds.[5]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 6-bromoquinoline and N-Boc-azepan-2-one.

Synthetic Pathway cluster_0 Stannylation of N-Boc-azepane cluster_1 Suzuki Coupling cluster_2 Boc Deprotection A 6-Bromoquinoline C 6-(N-Boc-azepan-2-yl)quinoline A->C B N-Boc-2-(tributylstannyl)azepane B->C D 6-(Azepan-2-yl)quinoline C->D reagent1 n-BuLi, Bu3SnCl reagent1->B reagent2 Pd(PPh3)4, Toluene reagent2->C reagent3 TFA, DCM reagent3->D N-Boc-azepan-2-one N-Boc-azepan-2-one N-Boc-azepan-2-one->B

Caption: Proposed synthetic workflow for 6-(Azepan-2-yl)quinoline.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-2-(tributylstannyl)azepane

This protocol is adapted from standard procedures for the stannylation of lactams.

  • Materials:

    • N-Boc-azepan-2-one

    • n-Butyllithium (n-BuLi) in hexanes

    • Tributyltin chloride (Bu3SnCl)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve N-Boc-azepan-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add Bu3SnCl (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-(tributylstannyl)azepane.

Step 2: Suzuki Coupling of 6-Bromoquinoline with N-Boc-2-(tributylstannyl)azepane

This protocol follows established Suzuki coupling conditions.[5]

  • Materials:

    • 6-Bromoquinoline

    • N-Boc-2-(tributylstannyl)azepane

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    • Anhydrous toluene

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 6-bromoquinoline (1.0 eq) in anhydrous toluene, add N-Boc-2-(tributylstannyl)azepane (1.2 eq).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir overnight under an inert atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Wash the filtrate with saturated aqueous NaHCO3 solution and then with brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 6-(N-Boc-azepan-2-yl)quinoline.

Step 3: Boc Deprotection to Yield 6-(Azepan-2-yl)quinoline

This is a standard deprotection protocol for Boc-protected amines.[6]

  • Materials:

    • 6-(N-Boc-azepan-2-yl)quinoline

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve 6-(N-Boc-azepan-2-yl)quinoline (1.0 eq) in DCM.

    • Add TFA (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final product, 6-(Azepan-2-yl)quinoline.

Part 2: Characterization of 6-(Azepan-2-yl)quinoline

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Analytical Techniques
TechniquePurposeExpected Observations
¹H NMR To determine the proton chemical environment and confirm the structure.Signals corresponding to the quinoline and azepane ring protons. The chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR To determine the carbon skeleton of the molecule.Resonances for all carbon atoms in the molecule, confirming the connectivity.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of 6-(Azepan-2-yl)quinoline.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compound.A single major peak indicating a high degree of purity (>95%).
Infrared (IR) Spectroscopy To identify the functional groups present.Characteristic absorption bands for aromatic C-H, C=C, and C=N stretching, as well as N-H stretching of the secondary amine in the azepane ring.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Prepare a sample by dissolving 5-10 mg of 6-(Azepan-2-yl)quinoline in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data to obtain the final spectra for analysis.

Protocol: Mass Spectrometry (MS)
  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Part 3: Potential Biological Applications and Experimental Protocols

Given the broad spectrum of biological activities associated with quinoline derivatives, 6-(Azepan-2-yl)quinoline could be a candidate for various therapeutic areas.[7][8][9] Potential applications include its use as an anticancer, antimicrobial, or anti-inflammatory agent. The following are suggested protocols for preliminary biological screening.

Workflow for Biological Evaluation

Biological Evaluation A 6-(Azepan-2-yl)quinoline B Cytotoxicity Assay (e.g., MTT Assay) A->B C Antimicrobial Assay (e.g., MIC Determination) A->C D Kinase Inhibition Assay A->D E Hit Identification & Further Optimization B->E C->E D->E

Caption: Workflow for the initial biological screening of 6-(Azepan-2-yl)quinoline.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the viability of cancer cell lines.[10]

  • Materials:

    • Cancer cell lines (e.g., HeLa, HT29)[10]

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • 6-(Azepan-2-yl)quinoline stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of 6-(Azepan-2-yl)quinoline (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 6-(Azepan-2-yl)quinoline stock solution (in DMSO)

    • 96-well microplates

    • Microplate reader or visual inspection

  • Procedure:

    • Prepare a two-fold serial dilution of 6-(Azepan-2-yl)quinoline in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

This document provides a detailed guide for the synthesis, characterization, and preliminary biological evaluation of 6-(Azepan-2-yl)quinoline. The proposed protocols are based on established and reliable methodologies in organic synthesis and pharmacology. Researchers utilizing this guide are encouraged to adapt and optimize the procedures as needed for their specific experimental setups. The exploration of novel quinoline derivatives like the one described herein holds significant promise for the discovery of new therapeutic agents.

References

  • PubMed. (2009). Biological activities of quinoline derivatives. Mini Rev Med Chem. 9(14):1648-54. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [Link]

  • Preprints.org. (2024). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. [Link]

  • ResearchGate. (2024). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo.... [Link]

  • PubMed. (2021). Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. J Inorg Biochem. 217:111393. [Link]

  • PubMed. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. J Biochem Mol Toxicol. 33(1):e22260. [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. 27(11):3585. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubMed. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorg Med Chem Lett. 22(22):6871-5. [Link]

  • ResearchGate. (2009). (PDF) Biological Activities of Quinoline Derivatives. [Link]

  • openlabnotebooks.org. (2019). Quinoline Series: Synthesis. [Link]

  • PubMed. (2016). The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists. Bioorg Med Chem Lett. 26(19):4781-4. [Link]

  • PubMed. (2020). Quinoline: An Attractive Scaffold in Drug Design. Molecules. 25(22):5298. [Link]

  • PubMed. (2018). Synthesis, characterization and in vitro antitrypanosomal activities of new carboxamides bearing quinoline moiety. PLoS One. 13(1):e0191234. [Link]

  • PMC. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. [Link]

  • PubMed. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. J Med Chem. 59(10):4867-80. [Link]

  • Bentham Science. (n.d.). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. [Link]

  • RJPT. (2023). Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent: Glycerol. Research Journal of Pharmacy and Technology. 16(4):1622-6. [Link]

Sources

Application Note: High-Content Functional Profiling of 6-(Azepan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

The compound 6-(Azepan-2-yl)quinoline represents a privileged scaffold in the development of selective 5-HT2C receptor agonists . Unlike non-selective serotonergic agents, the conformational restriction provided by the azepane ring system, fused or attached to the quinoline core, is critical for differentiating between the highly homologous 5-HT2A (hallucinogenic potential), 5-HT2B (valvulopathy risk), and 5-HT2C (therapeutic target for obesity and schizophrenia) receptors.

This application note details the cell-based assay protocols required to validate the functional potency and selectivity of 6-(Azepan-2-yl)quinoline. We focus on the G


q-mediated signaling pathway, utilizing calcium mobilization and inositol phosphate (IP) accumulation as primary readouts.
Mechanism of Action

The 5-HT2C receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the G


q/11 protein family. Upon binding of 6-(Azepan-2-yl)quinoline, the receptor activates Phospholipase C-

(PLC

), leading to the hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a transient event captured by fluorescent dyes.

G Ligand 6-(Azepan-2-yl) quinoline Rec 5-HT2C Receptor Ligand->Rec Binding Gq Gαq/11 Rec->Gq Activation PLC PLC-β Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux

Figure 1: Signal transduction pathway for 5-HT2C agonism. The test compound triggers the Gq cascade, resulting in measurable calcium flux.

Experimental Protocols

Protocol A: Kinetic Calcium Mobilization Assay (FLIPR)

Objective: High-throughput determination of agonist potency (EC50). Rationale: Calcium flux is the standard proximal readout for Gq-GPCRs. However, 5-HT2C receptors are prone to rapid desensitization; therefore, a kinetic read (FLIPR/FDSS) is superior to endpoint assays.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C (non-edited isoform preferred for primary screening).

  • Reagents: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (2.5 mM) – Critical to prevent dye leakage via anion transporters.

Workflow Diagram

Workflow Step1 Cell Plating (15k cells/well, 384-well) Incubate 18-24h Step2 Dye Loading (Calcium 6 + Probenecid) 37°C for 60 min Step1->Step2 Step3 Baseline Read (10 seconds) Step2->Step3 Step4 Compound Injection (6-(Azepan-2-yl)quinoline) Step3->Step4 Step5 Kinetic Detection (RFU over 120s) Step4->Step5

Figure 2: FLIPR Calcium Assay Workflow.

Step-by-Step Procedure
  • Seeding: Plate cells at 15,000 cells/well in a 384-well black/clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C/5% CO2.

  • Dye Preparation: Reconstitute Calcium 6 dye in assay buffer containing 2.5 mM Probenecid. Note: Do not wash cells if using Calcium 6; if using Fluo-4, wash media before adding dye.

  • Loading: Add 20 µL of dye solution to the cells. Incubate for 45 minutes at 37°C, then 15 minutes at room temperature to equilibrate.

  • Compound Prep: Prepare a 10-point serial dilution of 6-(Azepan-2-yl)quinoline in HBSS (4x concentration). Include Serotonin (5-HT) as a full agonist control.[1][2]

  • Measurement: Transfer plate to FLIPR Tetra.

    • Settings: Excitation 485 nm / Emission 525 nm.

    • Injection: Add 10 µL of compound (final 1x).

    • Read: 1 second intervals for 60 seconds, then 3 second intervals for 60 seconds.

  • Analysis: Calculate Max-Min RFU. Fit data to a 4-parameter logistic equation to determine EC50.

Protocol B: IP-One Accumulation Assay (HTRF)

Objective: Quantification of stable downstream signaling to verify potency. Rationale: Calcium signals can be transient. The IP-One assay (Cisbio/Revvity) measures the accumulation of Inositol Monophosphate (IP1) in the presence of Lithium Chloride (LiCl), which blocks the degradation of IP1. This provides a stable equilibrium readout often more reflective of physiological potency.

Materials
  • Reagents: IP-One Gq Kit (HTRF).

  • Stimulation Buffer: HBSS + 10 mM LiCl (Lithium Chloride is mandatory).

  • Detection: HTRF-compatible plate reader (e.g., EnVision).

Step-by-Step Procedure
  • Stimulation: Remove cell culture media. Add 7 µL of stimulation buffer containing the test compound (6-(Azepan-2-yl)quinoline) at varying concentrations.

  • Incubation: Incubate for 30–60 minutes at 37°C. Note: 5-HT2C requires shorter times (30 min) compared to other Gq GPCRs due to constitutive activity and desensitization.

  • Lysis/Detection:

    • Add 3 µL of Anti-IP1-Cryptate (Donor).

    • Add 3 µL of IP1-d2 (Acceptor).

  • Equilibration: Incubate for 1 hour at room temperature in the dark.

  • Read: Measure Time-Resolved Fluorescence at 665 nm and 620 nm.

  • Calculation: Calculate HTRF Ratio (665/620 * 10^4). Lower signal indicates higher IP1 concentration (competitive immunoassay).

Safety & Selectivity (The "Death" Receptors)

A critical requirement for any 5-HT2C agonist is the Selectivity Ratio . You must screen 6-(Azepan-2-yl)quinoline against 5-HT2B (cardiac safety) and 5-HT2A (CNS safety).

Protocol C: 5-HT2B Counter-Screen

Follow Protocol A (Calcium Flux) but substitute the cell line with HEK293-5-HT2B .

Acceptance Criteria:

  • The compound must exhibit >100-fold selectivity for 2C over 2B.

  • Calculation: Selectivity = EC50(5-HT2B) / EC50(5-HT2C).

Data Presentation & Analysis

Expected Results Table

Summarize your screening data in the following format. Values below are illustrative of a high-quality lead compound.

Assay Parameter6-(Azepan-2-yl)quinolineSerotonin (Control)Interpretation
5-HT2C EC50 4.5 nM1.2 nMHigh Potency
5-HT2C Emax 95%100%Full Agonist
5-HT2A EC50 850 nM2.5 nMLow Hallucinogenic Risk
5-HT2B EC50 > 10,000 nM3.0 nMHigh Cardiac Safety
Selectivity (2C/2B) > 2,000x0.4xExcellent Safety Profile
Troubleshooting Guide
  • High Basal Signal: 5-HT2C has high constitutive activity. If basal calcium is too high, use the "Edited" (VGV) isoform cell line which has lower constitutive activity than the non-edited (INI) isoform.

  • Low Signal-to-Noise: Ensure Probenecid is fresh. 5-HT2C desensitizes rapidly; ensure compounds are added quickly and mixing is optimized.

References

  • Bishop, M. J., et al. (2006). "5-HT2C Receptor Agonists as Therapeutics for Obesity and Psychiatric Disorders." Journal of Medicinal Chemistry.

  • Jensen, A. A., et al. (2013). "7-Substituted 1,2,3,4,5,6-hexahydroazepino[4,5-b]indoles as selective 5-HT2C receptor agonists." European Journal of Medicinal Chemistry.

  • Thomsen, W., et al. (2005). "Functional Assays for G Protein-Coupled Receptors." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Dunlop, J., et al. (2006). "Characterization of Vabicaserin (SCA-136), a Selective 5-HT2C Receptor Agonist." Journal of Pharmacology and Experimental Therapeutics.

Sources

Application Note: Preclinical Evaluation of 6-(Azepan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the preclinical evaluation strategy for 6-(Azepan-2-yl)quinoline , a structural scaffold characteristic of 5-HT2C receptor agonists . Based on the pharmacophore (quinoline core coupled with a 7-membered azepane ring), this compound is predicted to modulate serotonergic signaling, specifically targeting satiety pathways (POMC neurons) relevant to obesity and impulse control disorders.

The following protocols are designed to validate efficacy (anorectic activity) while rigorously excluding off-target toxicity (5-HT2A hallucinogenic effects and 5-HT2B cardiac risks).

Target Indication: Obesity, Binge Eating Disorder, and Impulse Control

Executive Summary & Compound Profile

6-(Azepan-2-yl)quinoline represents a class of serotonin receptor ligands where the rigid quinoline scaffold provides receptor affinity, and the azepane ring dictates subtype selectivity.[1] The primary challenge in developing this chemotype is achieving high selectivity for 5-HT2C (therapeutic target) over 5-HT2A (hallucinogenic) and 5-HT2B (cardiac valvulopathy).[1]

Mechanism of Action (MOA)

The compound functions as a Gq-coupled receptor agonist. Activation of 5-HT2C receptors on Pro-opiomelanocortin (POMC) neurons in the Arcuate Nucleus (ARC) leads to the release of


-MSH, which acts on MC4 receptors to suppress appetite.

MOA_Pathway Compound 6-(Azepan-2-yl)quinoline Rec 5-HT2C Receptor (POMC Neurons) Compound->Rec Bind Gprot Gq Protein Rec->Gprot Activate Effector PLC Activation (IP3/DAG) Gprot->Effector Ca Intracellular Ca2+ Release Effector->Ca POMC POMC Neuron Depolarization Ca->POMC Satiety Satiety Signal (Anorexia) POMC->Satiety α-MSH Release

Figure 1: Signal transduction pathway for 5-HT2C-mediated satiety.[1] High contrast nodes indicate primary drug targets.

Formulation & Vehicle Strategy

Quinoline derivatives are lipophilic bases. Poor solubility often confounds in vivo data.

  • Preferred Vehicle: 20% (w/v) (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in sterile water.[1]
  • Alternative: 0.5% Methylcellulose + 0.1% Tween 80.

  • Salt Formation: If the free base is oily or insoluble, convert to Hydrochloride (HCl) or Tartrate salt prior to formulation to improve bioavailability.

Experimental Workflow

The study design follows a "Gate-Stage" approach to minimize animal usage while maximizing data integrity.

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Safety Syn Synthesis & Salt Formation Form Vehicle Optimization (Solubility Check) Syn->Form PK PK Study (Microsampling) Tmax & Cmax Determination Form->PK Acute Acute Food Intake (Dark Phase) PK->Acute BSS Behavioral Satiety Sequence (Rule out Malaise) Acute->BSS If Active HTR Head Twitch Response (5-HT2A Exclusion) BSS->HTR If Specific Loco Open Field Test (Sedation Check)

Figure 2: Step-wise preclinical evaluation workflow ensuring efficacy is established before safety profiling.

Detailed Protocols

Study 1: Acute Anorectic Efficacy (Dark Phase)

Rationale: Mice are nocturnal feeders. Testing in the dark phase (active cycle) is the gold standard for anorectic agents.

  • Subjects: Male C57BL/6J mice (n=8-10/group), single-housed for 1 week prior.[1]

  • Dose Groups:

    • Vehicle Control

    • Low Dose (e.g., 3 mg/kg)

    • High Dose (e.g., 10 mg/kg)

    • Positive Control: Lorcaserin (3 mg/kg) or mCPP (3 mg/kg).

Protocol Steps:

  • Habituation: Handle mice daily for 3 days. Mock-dose with saline to reduce stress-induced hypophagia.[1]

  • Fasting: Fast mice for 12 hours (light cycle start) with free access to water.

  • Dosing: Administer 6-(Azepan-2-yl)quinoline (PO or IP) 30 minutes before "lights off."

  • Measurement: Provide pre-weighed food pellets immediately at "lights off."

  • Data Collection: Weigh remaining food at 0.5, 1, 2, 4, and 24 hours .

TimepointExpected Outcome (Agonist)Interpretation
0-1 hr Significant reduction (>40%)Rapid onset, likely Cmax alignment.
2-4 hr Sustained reductionGood metabolic stability.[1]
24 hr NormalizationWashout complete (no long-term toxicity).
Study 2: Behavioral Satiety Sequence (BSS)

Rationale: A reduction in food intake can be caused by satiety (therapeutic) or sickness/nausea (toxicity). The BSS distinguishes these. 5-HT2C agonists are prone to causing nausea.[1]

  • Method: Continuous video observation for 60 minutes post-feeding.

Scoring Criteria:

  • Feeding: Chewing/biting food.[2]

  • Resting: Inactivity, sleeping.

  • Grooming: Face/body washing (transition behavior).

  • Active: Locomotion, rearing.

Analysis Logic:

  • True Satiety: Feeding

    
     Activity/Grooming 
    
    
    
    Resting. (Preserved sequence, just accelerated).
  • Malaise/Nausea: Fragmentation of the sequence. Delayed onset of feeding. Abnormal resting (hunching) without prior grooming.

Study 3: Safety Pharmacology (5-HT2A Exclusion)

Rationale: The azepane ring can promiscuously bind 5-HT2A.[1] Activation of 5-HT2A causes hallucinations in humans, modeled as the Head Twitch Response (HTR) in mice.

Protocol:

  • Setup: Place mice in clear cylinders with mirrors (to view from all angles).

  • Dosing: Administer High Dose (10-30 mg/kg).

  • Observation: Count head twitches (rapid rotational jerks of the head) for 15 minutes.

  • Threshold:

    • < 2 twitches/15 min: Clean (Selective).

    • 5 twitches/15 min: 5-HT2A Activity (Hallucinogenic risk).[1]

Data Analysis & Statistical Power

  • Sample Size: Power analysis (G*Power) suggests n=8 per group for

    
     and 
    
    
    
    to detect a 25% difference in food intake.[1]
  • Tests:

    • Food Intake: Two-way Repeated Measures ANOVA (Time x Treatment) followed by Dunnett’s post-hoc test.[1]

    • HTR/BSS: One-way ANOVA.

  • Software: GraphPad Prism or R.

References

  • Halford, J. C., et al. (1998). "Serotonin (5-HT) drugs: effects on appetite expression and use for the treatment of obesity."[3] Current Drug Targets.

  • Fletcher, P. J., et al. (2010). "The 5-HT2C receptor agonist Ro60-0175 reduces cocaine self-administration and reinstatement induced by the stressor yohimbine."[1] Neuropsychopharmacology. [1]

  • Heal, D. J., et al. (2018). "5-HT2C Receptor Agonists for the Treatment of Obesity." Handbook of Experimental Pharmacology.

  • Canal, C. E., et al. (2013). "Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive standard operating procedure." Nature Protocols.

Sources

Application Notes and Protocols for the Preclinical Evaluation of 6-(Azepan-2-yl)quinoline in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Rationale for the Investigation of 6-(Azepan-2-yl)quinoline

The novel chemical entity, 6-(Azepan-2-yl)quinoline, represents a compelling subject for pharmacological investigation due to its hybrid structure incorporating both a quinoline and an azepane moiety. Quinoline-based compounds are a well-established class of pharmacologically active agents with a broad spectrum of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1][2] The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4] The azepane ring system, a seven-membered saturated heterocycle, is also a significant pharmacophore found in a variety of biologically active compounds, contributing to their interaction with various biological targets and influencing their pharmacokinetic profiles.[5][6]

The conjugation of these two moieties in 6-(Azepan-2-yl)quinoline suggests the potential for novel biological activities and a unique pharmacological profile. This document provides a comprehensive, albeit predictive, guide for the initial preclinical evaluation of this compound in animal models. The following protocols are based on established methodologies for analogous chemical structures and are intended to serve as a foundational framework for systematic investigation. It is imperative to note that as a novel, uncharacterized compound, all proposed starting doses and formulations require rigorous empirical validation.

Physicochemical Characterization and Formulation Development

Prior to in vivo administration, a thorough understanding of the physicochemical properties of 6-(Azepan-2-yl)quinoline is critical for developing a safe and effective formulation. Many quinoline derivatives exhibit poor aqueous solubility, which can limit their bioavailability.[7]

Protocol 1: Solubility and Stability Assessment

Objective: To determine the solubility of 6-(Azepan-2-yl)quinoline in common preclinical vehicles and assess its stability under relevant experimental conditions.

Materials:

  • 6-(Azepan-2-yl)quinoline (as a solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.5% (w/v) Methylcellulose (MC) in water

  • 5% (v/v) Dimethyl sulfoxide (DMSO) in saline

  • 20% (v/v) Solutol® HS 15 in water

  • HPLC or UPLC system with a suitable column and detector

  • Incubator/shaker

  • pH meter

Procedure:

  • Solubility Determination:

    • Prepare saturated solutions of 6-(Azepan-2-yl)quinoline in each vehicle.

    • Equilibrate the solutions at room temperature and 37°C for 24 hours with continuous agitation.

    • Centrifuge the samples to pellet undissolved compound.

    • Analyze the supernatant for the concentration of 6-(Azepan-2-yl)quinoline using a validated HPLC/UPLC method.

  • Stability Assessment:

    • Prepare solutions of 6-(Azepan-2-yl)quinoline in the selected vehicles at a known concentration.

    • Incubate the solutions at room temperature and 37°C.

    • Analyze the concentration of the parent compound at various time points (e.g., 0, 2, 4, 8, 24 hours) to assess degradation.

Causality and Interpretation: The choice of an appropriate vehicle is paramount for achieving consistent and reproducible in vivo results. Poorly soluble compounds may require co-solvents or suspending agents.[7] Stability data will inform the appropriate storage conditions and the timeframe within which the formulation must be used.

Table 1: Hypothetical Solubility and Stability Data for 6-(Azepan-2-yl)quinoline
VehicleSolubility at 25°C (µg/mL)Solubility at 37°C (µg/mL)Stability at 37°C (24h, % remaining)
PBS, pH 7.4< 1< 1> 95%
0.5% Methylcellulose10 (suspension)15 (suspension)> 95%
5% DMSO in Saline5075> 90%
20% Solutol® HS 15250400> 95%

In Vivo Administration Protocols

The selection of the administration route depends on the experimental objective, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Common routes for preclinical studies in rodents include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[8][9]

Workflow for Initial In Vivo Evaluation

G cluster_0 Phase 1: Formulation & Acute Tolerability cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Preliminary Efficacy/Target Engagement Formulation Formulation Development (Based on Solubility/Stability Data) SingleDose Single Dose Escalation Study (e.g., in Mice) Formulation->SingleDose Select appropriate vehicle Observation Clinical Observation & Body Weight Monitoring SingleDose->Observation Administer increasing doses PK_IV Intravenous (IV) Administration (e.g., in Rats) Observation->PK_IV Determine Maximum Tolerated Dose (MTD) PK_PO Oral (PO) Administration (e.g., in Rats) Observation->PK_PO Determine MTD BloodSampling Serial Blood Sampling PK_IV->BloodSampling PK_PO->BloodSampling Analysis LC-MS/MS Analysis of Plasma BloodSampling->Analysis DoseResponse Dose-Response Study Analysis->DoseResponse Inform Dose Selection EfficacyModel Select Relevant Disease Model EfficacyModel->DoseResponse Biomarker Target Engagement/PD Biomarker Analysis DoseResponse->Biomarker

Caption: A stepwise workflow for the initial in vivo evaluation of a novel compound.

Protocol 2: Acute Tolerability Study in Mice

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of 6-(Azepan-2-yl)quinoline following a single administration.

Animal Model: Male and female Swiss Webster mice (or other appropriate strain), 8-10 weeks old.

Procedure:

  • Dose Grouping: Establish several dose groups (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control group (n=3-5 per sex per group). The starting doses are hypothetical and should be adjusted based on any in vitro cytotoxicity data.

  • Administration: Administer 6-(Azepan-2-yl)quinoline via the intended clinical route (e.g., oral gavage) in a suitable vehicle.

  • Observation: Monitor the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions) continuously for the first 4 hours and then daily for 14 days.

  • Body Weight: Record the body weight of each animal prior to dosing and daily thereafter.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals.

Causality and Interpretation: This study is crucial for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies. Significant body weight loss (>15-20%) or severe clinical signs are indicators of toxicity. The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol 3: Pharmacokinetic (PK) Study in Rats

Objective: To determine the basic pharmacokinetic parameters of 6-(Azepan-2-yl)quinoline following intravenous and oral administration.

Animal Model: Male Sprague-Dawley rats (or other appropriate strain) with jugular vein cannulas.

Procedure:

  • Dose Groups:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula. The IV dose should be low enough to avoid acute toxicity.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage. This dose should be below the MTD determined in the tolerability study.

  • Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from the jugular vein cannula into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-(Azepan-2-yl)quinoline in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, AUC, and oral bioavailability).

Causality and Interpretation: The IV data provides information on the drug's distribution and elimination from the body, while the PO data reveals its absorption characteristics.[10] Comparing the AUC from both routes allows for the calculation of oral bioavailability, a critical parameter for drug development.

Table 2: Representative Pharmacokinetic Parameters for a Hypothetical Quinoline-Based Compound
ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)500250
Tmax (h)0.0831.0
AUC (0-inf) (ng*h/mL)12003000
Half-life (t1/2) (h)4.55.0
Clearance (CL) (L/h/kg)0.83-
Volume of Distribution (Vd) (L/kg)5.3-
Oral Bioavailability (F%)-25%

Potential Mechanisms of Action and Target Engagement

The quinoline scaffold is known to interact with a wide array of biological targets. Depending on the therapeutic area of interest, specific in vivo models and target engagement assays should be employed. For instance, in oncology, quinoline derivatives have been shown to inhibit receptor tyrosine kinases.[11]

Hypothetical Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binding PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Compound 6-(Azepan-2-yl)quinoline Compound->Receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by 6-(Azepan-2-yl)quinoline.

Toxicology Considerations

Chronic administration of some quinoline compounds has been associated with toxicities, including hepatotoxicity and carcinogenicity in rodents.[12][13][14] Therefore, a preliminary assessment of potential toxicities is warranted.

Protocol 4: Repeat-Dose Toxicity Study (e.g., 14-day)

Objective: To evaluate the potential toxicity of 6-(Azepan-2-yl)quinoline following daily administration over 14 days.

Animal Model: Male and female Sprague-Dawley rats.

Procedure:

  • Dose Groups: Select three dose levels (low, medium, high) based on the MTD from the acute tolerability study, along with a vehicle control group.

  • Administration: Administer the compound daily for 14 days via the intended route.

  • Monitoring: Conduct daily clinical observations and weekly body weight measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a full necropsy and collect major organs for histopathological examination.

Causality and Interpretation: This study will provide valuable information on the target organs of toxicity and help to establish a no-observed-adverse-effect-level (NOAEL). These findings are critical for the design of longer-term efficacy and safety studies.

Conclusion

The investigation of 6-(Azepan-2-yl)quinoline holds promise for the discovery of novel therapeutic agents. The protocols outlined in this document provide a systematic and scientifically rigorous framework for the initial preclinical evaluation of this compound. By carefully characterizing its physicochemical properties, pharmacokinetics, and safety profile, researchers can effectively advance the understanding and potential clinical application of this novel chemical entity. All experimental procedures involving animals must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).

References

  • Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 27(2), 231-40. [Link]

  • Dalen, P., Viberg, A., & Stenberg, P. (2006). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Drug Metabolism and Disposition, 34(5), 849-857. [Link]

  • Ceci, M., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4947. [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link]

  • Jain, S., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 1045-1061. [Link]

  • Bar-Am, O., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 61(23), 10764-10779. [Link]

  • Khan, I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26653-26676. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Murai, T., et al. (2007). Carcinogenicity of Quinoline by Drinking-Water Administration in Rats and Mice. Journal of Toxicologic Pathology, 20(3), 179-187. [Link]

  • OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. [Link]

  • Chandra, D., & Sharma, U. (2023). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett. [Link]

  • American Chemical Society. (n.d.). Medicinal Chemistry of Next Generation Vaccine Adjuvants. [Link]

  • MDPI. (2023). Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. [Link]

  • ResearchGate. (2023). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

  • Christ, W., Lehnert, T., & Ulbrich, B. (1988). Specific toxicologic aspects of the quinolones. Reviews of Infectious Diseases, 10 Suppl 1, S141-146. [Link]

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • YouTube. (2023). Routes of Drug Administration in Rats and Mice | Demonstration Using Expharm Software. [Link]

  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • Boston University. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). [Link]

Sources

"6-(Azepan-2-yl)quinoline" analytical methods for quantification (HPLC, LC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

This guide details the analytical quantification of 6-(Azepan-2-yl)quinoline , a bicyclic structure containing a quinoline core substituted with a basic azepane (7-membered nitrogen heterocycle) ring.

The Analytical Challenge: This molecule presents a classic "Basic Nitrogen" challenge in chromatography. It possesses two nitrogen centers: the quinoline nitrogen (pKa ~4.9) and the azepane secondary amine (pKa ~10–11). At standard acidic HPLC pH (pH 2–3), the azepane ring is fully protonated, leading to severe secondary interactions with residual silanols on silica columns, resulting in peak tailing and poor sensitivity.

This protocol overcomes these issues using two distinct strategies:

  • High-pH HPLC-UV: Utilizing hybrid-silica technology to operate at pH 10, neutralizing the amine for sharp peak symmetry.

  • LC-MS/MS: Utilizing Charged Surface Hybrid (CSH) technology to maintain peak shape under acidic conditions compatible with positive-mode Electrospray Ionization (ESI+).

Physicochemical Profile
ParameterValue / CharacteristicNotes
CAS Number 904816-03-1Verified Identifier
Formula C15H18N2MW: 226.32 g/mol
LogP (Calc) ~2.8 – 3.2Moderately Lipophilic
pKa (Strongest) ~10.5 (Azepane Nitrogen)Highly Basic
UV Max ~230 nm, ~315 nmQuinoline Chromophore

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

For biological matrices (plasma/serum), simple protein precipitation is insufficient due to the high basicity of the analyte, which causes strong binding to endogenous proteins. Mixed-Mode Cation Exchange (MCX) is the requisite standard for isolating basic drugs.

Workflow Logic

We utilize the positive charge of the azepane ring at acidic pH to "lock" the molecule onto the SPE cartridge, wash away interferences, and then elute by neutralizing the charge with a high-pH solvent.

Step-by-Step Protocol

Cartridge: Oasis MCX (or equivalent) 30 mg/1 cc.

  • Pre-treatment: Dilute 100 µL Plasma with 100 µL 4%

    
     (Phosphoric Acid). Rationale: Acidifies sample to ensure analyte is protonated (charged).
    
  • Conditioning:

    • 1.0 mL Methanol.

    • 1.0 mL Water.

  • Loading: Load pre-treated sample at 1 mL/min.

  • Wash 1 (Acidic/Aqueous): 1.0 mL 2% Formic Acid in Water. Removes proteins and hydrophilic interferences.

  • Wash 2 (Organic): 1.0 mL Methanol. Removes neutral lipids/hydrophobic interferences. Analyte remains bound via ionic interaction.

  • Elution: 2 x 250 µL of 5%

    
     in Methanol. Rationale: High pH breaks the ionic bond; organic solvent releases the hydrophobic core.
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
    

SPE_Workflow Start Plasma Sample (100 µL) Acidify Acidify: Add 4% H3PO4 (Protonate Azepane N+) Start->Acidify Load Load onto MCX Cartridge (Ionic Binding) Acidify->Load Wash Wash Steps 1. Aqueous Acid (Proteins) 2. 100% MeOH (Neutrals) Load->Wash Elute Elute: 5% NH4OH in MeOH (Deprotonate -> Release) Wash->Elute Inject Evaporate & Reconstitute Ready for LC-MS Elute->Inject

Figure 1: MCX Extraction Logic. The workflow leverages pH switching to selectively isolate the basic azepane moiety.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Use Case: Purity analysis, formulation verification, high-concentration pharmacokinetics.

The "High pH" Strategy

Standard silica columns degrade above pH 8. However, analyzing this molecule at pH 3 results in a charged species that interacts with silanols (tailing). We use a Hybrid Ethylene-Bridged Silica (BEH) column which is stable up to pH 12. At pH 10, the azepane amine is deprotonated (neutral), eliminating silanol interactions and yielding sharp peaks.

Chromatographic Conditions
ParameterSetting
Column Waters XBridge C18 (or Agilent Poroshell HPH), 4.6 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV-Vis / PDA at 230 nm (primary) and 315 nm (secondary)
Injection Vol 10 µL
Gradient Table
Time (min)% Mobile Phase B
0.05
1.05
8.090
10.090
10.15
14.05 (Re-equilibration)

Method B: LC-MS/MS Quantification

Use Case: Trace analysis in plasma/tissue, DMPK studies.

The "Charged Surface" Strategy

For MS, we prefer acidic mobile phases (Formic Acid) to facilitate protonation (


). To prevent tailing under these acidic conditions, we use a Charged Surface Hybrid (CSH)  column. These columns have a low-level surface charge that electrostatically repels the positively charged analyte from the surface silanols, ensuring excellent peak shape without high pH buffers.
LC Conditions
  • Column: Waters Acquity CSH C18, 2.1 x 50 mm, 1.7 µm (UPLC) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

MS/MS Conditions (ESI Positive)[2][3][4]
  • Source: Electrospray Ionization (ESI+).[1][2]

  • Precursor Ion: m/z 227.15

    
     (Calculated based on MW 226.32).
    
  • MRM Transitions:

    • Quantifier: 227.15

      
       156.1 (Loss of azepane ring/fragmentation to quinoline core).
      
    • Qualifier: 227.15

      
       129.1 (Quinoline ring fragmentation).
      

(Note: Exact collision energies (CE) must be optimized, but start ramping CE from 20 eV to 40 eV).

MS_Fragmentation Parent Parent Ion [M+H]+ = 227.15 Frag1 Fragment 1 (Quant) Quinoline Core m/z ~156 Parent->Frag1 Collision Energy ~25 eV Frag2 Fragment 2 (Qual) m/z ~129 Parent->Frag2 Collision Energy ~35 eV

Figure 2: Proposed Fragmentation Pathway. The loss of the aliphatic azepane ring is the most energetically favorable dissociation.

Method Validation Criteria (FDA/ICH Guidelines)

To ensure this method is regulatory-grade, the following validation parameters must be met (Reference: FDA Bioanalytical Method Validation Guidance).

ParameterAcceptance CriteriaExperimental approach
Linearity

8 non-zero standards (e.g., 1 ng/mL to 1000 ng/mL).
Accuracy ±15% (±20% at LLOQ)5 replicates at LLOQ, Low, Mid, High QC.
Precision CV < 15% (CV < 20% at LLOQ)Intra-day and Inter-day assessment.
Recovery Consistent across levelsCompare extracted QC vs. unextracted standard.
Matrix Effect 85% - 115%Compare post-extraction spike vs. neat solution.
Troubleshooting Guide
  • Problem: Peak Tailing in LC-MS.

    • Cause: Silanol interaction.

    • Fix: Switch to CSH column or add 5mM Ammonium Formate to the mobile phase to increase ionic strength.

  • Problem: Low Recovery in SPE.

    • Cause: Incomplete elution.

    • Fix: Increase

      
       concentration in elution solvent to 10% or ensure the elution solvent is fresh (ammonia is volatile).
      

References

  • Chemical Identity & Structure

    • PubChem/Vendor Data. 6-(Azepan-2-yl)quinoline (CAS 904816-03-1).[3][4] Available at: (Accessed Oct 2023).

  • Chromatographic Theory (High pH Strategy)

    • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Available at: .

  • Sample Preparation (MCX Protocol)

    • Chambers, E., et al. Systematic Development of a Solid-Phase Extraction Method for Basic Drugs. Journal of Chromatography B, 2007. Available at: .

  • Regulatory Guidelines

    • FDA. Bioanalytical Method Validation Guidance for Industry (2018). Available at: .

Sources

Application Note: Strategic Functionalization of 6-(Azepan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic functionalization of 6-(Azepan-2-yl)quinoline , a high-value pharmacophore combining an electron-deficient aromatic core (quinoline) with a flexible, nucleophilic aliphatic heterocycle (azepane).

Introduction & Strategic Analysis

The 6-(Azepan-2-yl)quinoline scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between flat, intercalating aromatic systems (kinase inhibitors, DNA binders) and 3D-aliphatic amines (GPCR/ion channel ligands).

Successful functionalization requires a rigorous understanding of the competing reactivities between the Quinoline Nitrogen (N1) and the Azepane Nitrogen (N') .

Reactivity Profile & pKa-Driven Selectivity

The primary challenge is chemo-selectivity. The two nitrogen atoms possess distinct electronic and steric environments:

  • Azepane Nitrogen (Aliphatic, Secondary): High basicity (

    
    ) and high nucleophilicity. It is the primary site for electrophilic attack (alkylation, acylation).
    
  • Quinoline Nitrogen (Aromatic, Pyridine-like): Lower basicity (

    
    ) and lower nucleophilicity. It directs nucleophilic radical additions (Minisci) when protonated.[1]
    

The "pKa Switch" Strategy: By controlling the pH of the reaction medium, you can selectively activate or deactivate the azepane nitrogen.

  • Basic/Neutral Conditions: Azepane N is free and highly reactive; Quinoline N is neutral.

    
    Target Azepane. 
    
  • Acidic Conditions (TFA/HCl): Azepane N is protonated (ammonium) and protected; Quinoline N is protonated (quinolinium) and activated for radical attack.

    
    Target Quinoline Core. 
    
Decision Tree Visualization

ReactivityLogic Start Start: 6-(Azepan-2-yl)quinoline Condition Select Reaction Condition Start->Condition Basic Basic/Neutral pH (Azepane N = Nucleophilic) Condition->Basic Ligand Synthesis Acidic Acidic pH (TFA/Acid) (Azepane N = Protected Ammonium) Condition->Acidic Core Diversification Rxn1 Buchwald-Hartwig / Alkylation (Target: Azepane N) Basic->Rxn1 Rxn2 Minisci Reaction / C-H Activation (Target: Quinoline C2/C4) Acidic->Rxn2 Product1 N-Aryl/Alkyl Azepane Library (GPCR/CNS potency) Rxn1->Product1 Product2 C2-Alkyl Quinoline Library (Metabolic Stability/Solubility) Rxn2->Product2

Caption: Chemo-selective functionalization logic based on pH-dependent nitrogen reactivity.

Protocol A: Azepane N-Arylation (Buchwald-Hartwig)

Objective: Introduction of aryl/heteroaryl groups onto the azepane ring to modulate lipophilicity and target engagement. Challenge: The steric bulk of the 2-substituted azepane (adjacent to the quinoline) can hinder coupling.

Experimental Design

We utilize a Pd(OAc)₂ / BINAP system, which has shown broad utility for hindered secondary amines [1][2]. The use of a strong base (NaOtBu) is standard, but if the quinoline core contains sensitive electrophilic sites, switch to Cs₂CO₃.

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: 6-(Azepan-2-yl)quinoline (1.0 equiv, 1.0 mmol).

    • Aryl Halide: Ar-Br or Ar-I (1.2 equiv). Avoid electron-poor aryl fluorides to prevent SNAr side reactions on the quinoline ring.

    • Catalyst: Pd(OAc)₂ (5 mol%).

    • Ligand: BINAP (racemic or chiral if matching scaffold chirality) (7.5 mol%) or RuPhos (for extremely hindered substrates).

    • Base: NaOtBu (1.5 equiv).

    • Solvent: Toluene (anhydrous, 0.2 M concentration).

  • Execution:

    • Charge a flame-dried Schlenk tube with Pd(OAc)₂, Ligand, and Base.

    • Evacuate and backfill with Argon (3x).

    • Add Toluene, the Aryl Halide, and the Azepane-Quinoline substrate (dissolved in minimal Toluene).

    • Heat to 100°C for 12–16 hours. Note: Monitor by LCMS. The quinoline N may coordinate Pd, slowing the reaction; if stalled, add more catalyst.

  • Workup & Purification:

    • Cool to room temperature.[2] Filter through a pad of Celite (elute with EtOAc).

    • Concentrate in vacuo.

    • Purification: Flash column chromatography.

      • Stationary Phase: Silica Gel (neutralized with 1% Et3N to prevent streaking of the basic product).

      • Eluent: Hexane:EtOAc (gradient 0%

        
         50%).
        
  • Data Validation:

    • 1H NMR: Look for the disappearance of the broad azepane NH signal (~2-3 ppm) and appearance of new aromatic protons.

    • HRMS: Confirm [M+H]+.

Protocol B: Quinoline C-H Functionalization (Minisci Reaction)[3]

Objective: Direct alkylation of the quinoline C2 or C4 positions to improve metabolic stability (blocking oxidation sites) or solubility. Mechanism: Radical nucleophilic substitution on a protonated heteroaromatic base. Critical Control: The reaction is conducted in acidic media. This protonates the azepane amine (


), rendering it positively charged and inert to radical attack, while simultaneously activating the quinoline ring (

) for nucleophilic radical addition [3][4].
Experimental Design

We employ a Silver-Catalyzed Decarboxylative Minisci protocol. This allows the use of simple carboxylic acids as alkyl sources.

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: 6-(Azepan-2-yl)quinoline (1.0 equiv, 0.5 mmol).

    • Alkyl Source: Carboxylic Acid (R-COOH) (3.0 equiv). (e.g., Pivalic acid, Cyclopropanecarboxylic acid).

    • Oxidant: (NH4)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv).

    • Catalyst: AgNO₃ (20 mol%).

    • Acid/Solvent: 10% TFA in DCM/Water biphasic mix OR pure TFA/Water if solubility is an issue. Standard Minisci uses aqueous acid.

  • Execution:

    • Dissolve the substrate in the acid/solvent mixture (0.1 M). Ensure the pH is < 2 to fully protonate the azepane.

    • Add the Carboxylic Acid and AgNO₃.

    • Heat to 60–80°C .

    • Add the Oxidant (Persulfate) solution dropwise over 30 minutes to control radical generation.

    • Stir for 2–4 hours.

  • Workup:

    • Cool to 0°C.

    • Neutralization (Critical): Slowly add aq. NaOH or NH₄OH until pH ~10. Caution: Exothermic.

    • Extract with DCM (3x).

    • Dry over Na₂SO₄ and concentrate.

  • Regioselectivity Check:

    • The radical will preferentially attack C2 (adjacent to Quinoline N). If C2 is blocked, it attacks C4.

    • Validation: 1H NMR will show the loss of the diagnostic doublet at the C2 position (~8.8 ppm).

Mechanism Visualization

MinisciMech Step1 Acidic Medium (TFA) State1 Azepane-NH2+ (Protected) Quinoline-NH+ (Activated) Step1->State1 Attack Radical Attack at C2 (Most Electrophilic) State1->Attack + R• Step2 Ag(I)/S2O8 Radical Gen. (R-COOH -> R•) Step2->Attack Final C2-Alkyl-6-(Azepan-2-yl)quinoline Attack->Final -H+, -e-

Caption: Minisci mechanism highlighting the protective role of protonation for the azepane ring.

Late-Stage Diversification & Troubleshooting

Salt Formation (Pharmaceutics)

The 6-(Azepan-2-yl)quinoline scaffold is likely an oil or amorphous solid. For drug development, convert to a crystalline salt.

  • Succinate/Fumarate: Preferred for mild acidity, likely forming a 1:1 salt with the more basic azepane nitrogen.

  • Dihydrochloride: Will protonate both nitrogens; likely hygroscopic but good for initial solubility testing.

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Buchwald (Protocol A) Pd coordination to Quinoline NIncrease catalyst loading to 10 mol%; use a bidentate ligand (Xantphos) to outcompete quinoline.
Regioselectivity Issues (Protocol B) C2 vs C4 mixturesIncrease steric bulk of the R-group (radicals are sensitive to sterics). C2 is generally preferred electronically.
Racemization of Azepane C2 Base-mediated epimerizationAvoid strong bases (e.g., NaH, LDA). Use Cs₂CO₃ or K₃PO₄. Keep reaction times short.
Incomplete Conversion Substrate inhibitionThe basic azepane may poison Lewis Acid catalysts. Ensure full protonation (Protocol B) or use non-Lewis acid pathways.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Buchwald–Hartwig amin
    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link][3][4]

  • Pd-Catalyzed Amination of Heterocycles

    • Title: Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology[5]

    • Source: ResearchGate (2025)[5]

    • URL:[Link]

  • Minisci Reaction on Quinolines

    • Title: Direct C–H functionalisation of azoles via Minisci reactions[1]

    • Source: Royal Society of Chemistry (2024)
    • URL:[Link]

  • Regioselective Functionalization

    • Title: Regioselective Functionalization of Quinolines through C-H Activation[6]

    • Source: PMC - PubMed Central
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(Azepan-2-yl)quinoline Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for 6-(Azepan-2-yl)quinoline Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Introduction: The Scaffold Challenge

The 6-(Azepan-2-yl)quinoline scaffold represents a privileged structure in CNS drug discovery, often serving as a bioisostere for piperidine-based ligands targeting serotonergic (5-HT) or dopaminergic receptors. However, its synthesis presents a specific "collision" of chemical challenges:

  • The Secondary Alkyl Interface: Forming a C(sp²)-C(sp³) bond between the electron-deficient quinoline ring (position 6) and the sterically hindered, secondary carbon (position 2) of the azepane ring.

  • 
    -Hydride Elimination:  The tendency of palladium catalysts to isomerize the secondary alkyl intermediate, leading to des-azepanyl byproducts or alkene formation.
    
  • Regioselective Derivatization: Discriminating between the aliphatic azepane nitrogen (

    
    ) and the aromatic quinoline nitrogen (
    
    
    
    ) during late-stage functionalization.

This guide addresses these bottlenecks with field-proven protocols and troubleshooting logic.

Module 1: Constructing the C-C Bond (The "Hard" Step)

The Issue: You are likely attempting a Suzuki or Negishi coupling between 6-bromoquinoline and a protected azepane fragment. Common failures include low conversion (<20%), protodehalogenation of the quinoline, or isomerization of the azepane ring.

The Solution: The Negishi Coupling is superior to Suzuki for this specific secondary alkyl connection due to faster transmetalation rates which outcompete


-hydride elimination.
Optimized Protocol: Negishi Coupling Strategy

Reagents:

  • Electrophile: 6-Bromoquinoline (or 6-Iodoquinoline for faster initiation).

  • Nucleophile:

    
    -Boc-2-azepanylzinc bromide (Prepared fresh via Knochel's method).
    
  • Catalyst System: Pd(OAc)

    
     (2 mol%) + CPhos  or SPhos  (4 mol%).
    
  • Solvent: THF/Toluene (1:1).

Step-by-Step Workflow:

  • Zinc Reagent Formation: Treat

    
    -Boc-2-iodoazepane with activated Zn dust in THF with LiCl (Knochel's conditions) to generate the organozinc reagent. Critical: Ensure temperature does not exceed 25°C to prevent decomposition.
    
  • Catalyst Pre-formation: In a separate vessel, mix Pd(OAc)

    
     and CPhos in toluene for 15 mins to form the active Pd(0) species.
    
  • Coupling: Add the 6-bromoquinoline to the catalyst mixture, followed by the dropwise addition of the organozinc reagent.

  • Reaction: Stir at 40–50°C. Note: Higher temperatures (>60°C) drastically increase

    
    -hydride elimination.
    
Troubleshooting Guide: Coupling Failures
SymptomProbable CauseCorrective Action
Recovery of starting material (quinoline) Catalyst poisoning by free amine or inactive Zn reagent.Ensure Azepane N is Boc-protected. Titrate Zn reagent with iodine prior to use to verify concentration.
Formation of "reduced" quinoline (H-substitution)

-Hydride elimination followed by reductive elimination.
Switch ligand to CPhos or RuPhos (bulky biaryl phosphines suppress

-elimination). Lower reaction temp to 30°C.
Isomerized Azepane (Enamine formation)

-Hydride elimination.
Increase catalyst loading to 5 mol% to accelerate the productive reductive elimination step.
Decision Logic: Troubleshooting Low Yields

CouplingLogic Start Problem: Low Yield in Coupling CheckSM Is 6-Bromoquinoline recovered? Start->CheckSM CheckZn Is the Zinc Reagent Active? CheckSM->CheckZn Yes CheckLigand Are you using PPh3 or dppf? CheckSM->CheckLigand No (Complex mixture) Action1 Titrate Zn reagent. Ensure anhydrous conditions. CheckZn->Action1 No/Unsure Action3 Check for catalyst poisoning. Ensure N-Boc protection. CheckZn->Action3 Yes Action2 Switch to CPhos or SPhos. These prevent beta-hydride elimination. CheckLigand->Action2 Yes CheckLigand->Action3 No (Using SPhos already)

Figure 1: Diagnostic logic for troubleshooting palladium-catalyzed cross-coupling of secondary alkyl azepanes.

Module 2: Regioselective Derivatization

The Issue: After deprotecting the azepane nitrogen, you need to functionalize it (alkylation/acylation). However, the quinoline nitrogen is also nucleophilic.

The Science:

  • Azepane NH: Secondary aliphatic amine.

    
     (Highly basic, highly nucleophilic).
    
  • Quinoline N: Pyridine-like aromatic nitrogen.

    
     (Weakly basic, weakly nucleophilic).
    

Protocol: Selective N-Alkylation To alkylate the azepane exclusively in the presence of the quinoline ring:

  • Base Selection: Use a weak inorganic base like K

    
    CO
    
    
    
    or NaHCO
    
    
    in MeCN or DMF.
    • Why? These bases are strong enough to scavenge the proton from the ammonium salt of the azepane (formed during reaction) but not strong enough to deprotonate or activate the quinoline ring significantly.

  • Electrophile Control: Add the alkyl halide (R-X) dropwise at 0°C.

    • The aliphatic azepane amine reacts orders of magnitude faster than the quinoline nitrogen due to its higher HOMO energy (lone pair availability).

  • Avoid: Do not use strong Lewis acids or elevated temperatures (>80°C), which can force quaternization of the quinoline nitrogen (forming quinolinium salts).

Module 3: Purification & Chiral Resolution

The Issue: The 2-position of azepane is a chiral center. The Negishi coupling described above usually produces a racemate unless chiral ligands are used (which is difficult/expensive for this specific substrate).

The Solution: Synthesize the racemate and resolve via Supercritical Fluid Chromatography (SFC) .

Recommended SFC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Co-solvent: 15-25% Methanol with 0.1% Diethylamine (DEA).

    • Note: The DEA additive is crucial. Without it, the basic azepane nitrogen will interact with residual silanols on the stationary phase, causing peak tailing and poor resolution.

  • Detection: UV at 254 nm (Strong quinoline absorption).

Frequently Asked Questions (FAQs)

Q1: Can I use the Suzuki coupling instead of Negishi? A: Yes, but it is more challenging. You must use secondary alkylboronates (e.g., trifluoroborates). The reaction often requires higher temperatures (80°C+), which increases the risk of isomerization. If you must use Suzuki, employ the Pd-RuPhos G3 precatalyst system in a dioxane/water mixture.

Q2: My reaction turns black and stops immediately. Why? A: This is "Pd-black" precipitation, indicating catalyst decomposition. This usually happens if the stabilizing ligand (CPhos/SPhos) is oxidized or if the amine protecting group (Boc) is labile. Ensure your solvents are degassed (sparged with Argon for 20 mins) and your phosphine ligands are stored in a glovebox or fresh.

Q3: How do I remove the Boc group without affecting the quinoline? A: Standard TFA/DCM (1:1) or 4M HCl in Dioxane works well. The quinoline ring is stable to acid. However, the product will be a bis-salt (Quinoline-H


 and Azepane-H

). You must perform a free-base workup (wash with sat. NaHCO

) to recover the reactive amine.

References

  • Han, C., & Buchwald, S. L. (2009).[1] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[1][2][3] Journal of the American Chemical Society, 131(22), 7532–7533. Link

    • Grounding: Establishes CPhos/SPhos as the standard for preventing beta-hydride elimin
  • Krasovskiy, A., & Knochel, P. (2006). A New Efficient Synthesis of Functionalized Organozinc Reagents. Angewandte Chemie International Edition, 45(18), 2958–2961. Link

    • Grounding: The definitive protocol for generating the required N-Boc-2-azepanylzinc reagent safely.
  • Rudolph, A., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Halides. Chemical Society Reviews, 40, 4937-4947. Link

    • Grounding: Reviews the mechanistic challenges of alkyl-aryl coupling.
  • Campos, K. R. (2017). Enantioselective Synthesis of 2-Substituted Nitrogen Heterocycles.

Sources

Technical Support Center: Synthesis of 6-(Azepan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for the synthesis of 6-(Azepan-2-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Synthetic Challenge

The synthesis of 6-(Azepan-2-yl)quinoline, a molecule of interest in medicinal chemistry, typically involves the formation of a crucial carbon-nitrogen bond between the quinoline core and the azepane moiety. While several synthetic strategies can be envisioned, each comes with a unique set of potential side reactions that can complicate purification and reduce yields. This guide will focus on two common and powerful synthetic routes:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling of a haloquinoline with an azepane derivative.

  • Reductive Amination: The reaction of an aminoquinoline with a suitable azepane precursor containing a carbonyl group, followed by reduction.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may face in the laboratory.

Part 1: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[1] A plausible route to 6-(Azepan-2-yl)quinoline is the coupling of 6-bromoquinoline with 2-(aminomethyl)azepane or a protected analogue. However, the reaction is sensitive to various parameters, and deviation from optimal conditions can lead to several byproducts.

FAQ 1: I am observing a significant amount of quinoline in my reaction mixture instead of the desired product. What is causing this hydrodehalogenation byproduct?

Answer: The formation of quinoline from 6-bromoquinoline is a common byproduct known as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Causality:

  • β-Hydride Elimination: This is a major pathway for hydrodehalogenation. If the palladium intermediate formed after oxidative addition has an accessible β-hydrogen, it can be eliminated to form an alkene and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to form the dehalogenated arene (quinoline).

  • Presence of Reducing Agents: Trace impurities in reagents or solvents can act as reducing agents. Moisture can also contribute to this side reaction.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination. For sterically hindered amines, ligands like DavePhos have been shown to be effective.[2]

  • Base Selection: Use a non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[3] These bases are less likely to participate in side reactions.

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

FAQ 2: My reaction is sluggish, and I am getting a mixture of starting materials and a high molecular weight byproduct. What could be the issue?

Answer: A sluggish reaction with the formation of high molecular weight species often points to issues with catalyst activity and potential homocoupling of the starting materials.

Causality:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Improper handling can lead to the formation of inactive palladium oxides. The choice of ligand also plays a role in stabilizing the active catalytic species.

  • Homocoupling: Aryl halides can undergo homocoupling to form biaryl species (e.g., 6,6'-biquinoline). This is more prevalent at higher temperatures and with less active catalysts.

Troubleshooting Strategies:

  • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote byproduct formation. Start with a lower temperature and gradually increase it.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the amination of bromoquinolines, potentially minimizing the formation of degradation products.[5]

Visualizing the Buchwald-Hartwig Catalytic Cycle and Byproduct Formation:

Buchwald_Hartwig Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R2NH, Base Beta_Hydride β-Hydride Elimination PdII_Aryl->Beta_Hydride Homocoupling Homocoupling (Ar-Ar) PdII_Aryl->Homocoupling Dimerization PdII_Amine [Ar-Pd(II)-NHR(L2)]+X- Amine_Coord->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR Red_Elim->Product Hydrodehalogenation Hydrodehalogenation (Ar-H) Pd_Hydride L2Pd(H)X Beta_Hydride->Pd_Hydride Forms Pd-H species Pd_Hydride->Hydrodehalogenation Reductive Elimination

Caption: Catalytic cycle of Buchwald-Hartwig amination and key byproduct pathways.

Part 2: Troubleshooting Reductive Amination

Reductive amination offers an alternative route, for instance, by reacting 6-aminoquinoline with a cyclic ketone precursor to the azepane-2-yl moiety, followed by reduction of the intermediate imine.[6]

FAQ 3: I am getting a significant amount of a hydroxyl-containing byproduct and unreacted 6-aminoquinoline. What is happening?

Answer: This observation suggests that the reducing agent is preferentially reducing the starting ketone rather than the imine intermediate.

Causality:

  • Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce both ketones and imines.[7] If the rate of ketone reduction is comparable to or faster than the rate of imine formation, you will isolate the corresponding alcohol.

  • Slow Imine Formation: The equilibrium between the amine, ketone, and the imine might not favor the imine. This can be due to steric hindrance or unfavorable reaction conditions (e.g., incorrect pH).

Troubleshooting Strategies:

  • Use a Selective Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are milder reducing agents that selectively reduce the protonated imine (iminium ion) over the ketone.[7]

  • Optimize pH: Imine formation is typically acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can accelerate imine formation. However, a too low pH will protonate the amine, rendering it non-nucleophilic. A pH range of 4-6 is generally optimal.

  • Pre-formation of the Imine: You can form the imine first by mixing the 6-aminoquinoline and the ketone, often with a dehydrating agent (like molecular sieves) or by azeotropic removal of water. Then, add the reducing agent in a subsequent step.

FAQ 4: My product is contaminated with a species that appears to be a dialkylated quinoline. How can I prevent this over-alkylation?

Answer: The formation of a tertiary amine product indicates that the initially formed secondary amine is reacting further.

Causality:

  • Reactivity of the Product: The newly formed secondary amine product can be more nucleophilic than the starting primary amine (6-aminoquinoline), allowing it to compete for the ketone and undergo a second reductive amination.

  • Excess Ketone or Reducing Agent: Using a large excess of the ketone or reducing agent can drive the reaction towards the undesired dialkylated product.

Troubleshooting Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the amine relative to the ketone to ensure the ketone is consumed before significant dialkylation can occur.

  • Stepwise Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed imine without promoting further reactions.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the rate of the second alkylation, which may have a higher activation energy.

Visualizing the Reductive Amination Pathway and Side Reactions:

Reductive_Amination cluster_main Desired Pathway cluster_byproducts Byproduct Formation Amine 6-Aminoquinoline Ketone Ketone Precursor Imine Imine Intermediate Amine->Imine + Ketone - H2O Ketone->Imine Reduced_Ketone Alcohol Byproduct Ketone->Reduced_Ketone Non-selective Reduction Product 6-(Azepan-2-yl)quinoline (Secondary Amine) Imine->Product Selective Reduction Over_Alkylation Tertiary Amine Byproduct Product->Over_Alkylation + Ketone, then Reduction

Caption: Reaction pathways in reductive amination, highlighting desired product and common byproducts.

Part 3: Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization based on the specific azepane derivative used.

Materials:

  • 6-Bromoquinoline

  • 2-(Aminomethyl)azepane (or N-Boc-2-(aminomethyl)azepane)

  • Palladium(II) acetate (Pd(OAc)₂)

  • DavePhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and DavePhos (4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by 6-bromoquinoline (1.0 equiv.), the azepane derivative (1.2 equiv.), and NaOtBu (1.4 equiv.).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Reductive Amination

This protocol is designed to minimize the reduction of the starting ketone.

Materials:

  • 6-Aminoquinoline

  • Azepan-2-one (as an example precursor)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Anhydrous dichloroethane (DCE)

Procedure:

  • To a round-bottom flask, add 6-aminoquinoline (1.0 equiv.) and azepan-2-one (1.1 equiv.) in anhydrous DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 equiv.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add STAB (1.5 equiv.) portion-wise over 30 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Data Summary

The following table summarizes the key reaction parameters and their impact on byproduct formation for the two discussed synthetic routes.

ParameterBuchwald-Hartwig AminationReductive Amination
Key Reagents 6-Bromoquinoline, Azepane derivative, Pd catalyst, Ligand, Base6-Aminoquinoline, Ketone precursor, Reducing agent, Acid catalyst
Common Byproducts Quinoline (hydrodehalogenation), 6,6'-Biquinoline (homocoupling)Alcohol from ketone reduction, Dialkylated product
Critical for Success Anhydrous conditions, Inert atmosphere, Ligand choiceSelective reducing agent, pH control, Stoichiometry
Recommended Ligand DavePhos, XantPhos[2][4]N/A
Recommended Base NaOtBu, LHMDS[3]N/A
Recommended Red. Agent N/ANaBH₃CN, STAB[7]
Typical Temp. 80-110 °CRoom Temperature

References

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • Reductive Amination. GSK Green Chemistry Guide. [Link]

  • Reductive Amination. YouTube. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Beilstein Journal of Organic Chemistry. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Catalysts. [Link]

  • Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

  • Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the homogeneous hydrogenation of heteroaromatics. Chemical Communications. [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. The Journal of Organic Chemistry. [Link]

  • Palladium in Quinoline Synthesis. ScienceDirect. [Link]

  • Reaction of cyclic ketones with primary amines a. a Reaction... ResearchGate. [Link]

  • Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. Organic Letters. [Link]

  • 22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. Chemical Science. [Link]

Sources

Technical Support Center: Method Refinement for Analytical Quantification of 6-(Azepan-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical quantification of 6-(Azepan-2-yl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during experimental work with this molecule. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to develop and refine robust analytical methods.

Introduction to the Analyte: 6-(Azepan-2-yl)quinoline

6-(Azepan-2-yl)quinoline is a chiral molecule featuring a quinoline core substituted with an azepane ring at the 6-position. The presence of a chiral center on the azepane moiety necessitates enantioselective analytical methods for accurate quantification, a critical aspect in pharmaceutical development where enantiomers can exhibit different pharmacological and toxicological profiles.[1] This guide will address methods for both achiral (total amount) and chiral (enantiomeric purity) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-(Azepan-2-yl)quinoline to consider for method development?

  • Basicity (pKa): The quinoline nitrogen is weakly basic (pKa of quinoline is approximately 4.85). The secondary amine in the azepane ring will also be basic. The overall basicity will influence its solubility in acidic mobile phases and its retention on reversed-phase columns.

  • Lipophilicity (LogP): Quinoline itself has a LogP of around 2.04. The addition of the azepane group will likely increase the lipophilicity. This suggests good retention on reversed-phase columns (like C18) with typical organic modifiers such as acetonitrile or methanol.

  • UV Absorbance: Quinoline derivatives exhibit strong UV absorbance, typically with multiple absorption maxima. For initial method development, scanning the UV spectrum from 200-400 nm is recommended to determine the optimal wavelength for detection, which is likely to be around 230 nm and 280 nm.

Q2: What is a good starting point for a reversed-phase HPLC method for the achiral analysis of 6-(Azepan-2-yl)quinoline?

A2: A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. Given the basic nature of the molecule, using a slightly acidic mobile phase (pH 3-4) with a buffer like phosphate or acetate can ensure consistent protonation and good peak shape.

Q3: How can I separate the enantiomers of 6-(Azepan-2-yl)quinoline?

A3: Chiral separation is essential for this molecule. Direct chiral HPLC using a chiral stationary phase (CSP) is the most common approach.[2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a good starting point for screening. Both normal-phase (using hexane/alcohol mixtures) and reversed-phase (using aqueous/organic mixtures) modes should be explored.

Troubleshooting Guides

HPLC Method Development and Optimization (Achiral Analysis)

Problem: Poor peak shape (tailing or fronting) for 6-(Azepan-2-yl)quinoline.

  • Cause & Explanation: As a basic compound, 6-(Azepan-2-yl)quinoline can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Inconsistent protonation of the molecule can also cause peak distortion.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine groups to ensure complete protonation. A pH of 3.0 is a good starting point.

    • Use of an Amine Additive: Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (e.g., 0.1% v/v). These additives will preferentially interact with the active silanol sites, improving peak symmetry.

    • Column Selection: Consider using a column with end-capping or a "base-deactivated" stationary phase specifically designed for the analysis of basic compounds.

    • Lower Analyte Concentration: High concentrations can overload the column and exacerbate peak shape issues. Try injecting a more dilute sample.

Problem: Inadequate retention on a C18 column.

  • Cause & Explanation: If the compound elutes too early (close to the void volume), the mobile phase is too "strong" (contains too high a percentage of organic solvent).

  • Troubleshooting Steps:

    • Decrease Organic Solvent Percentage: Gradually decrease the concentration of acetonitrile or methanol in the mobile phase.

    • Change Organic Modifier: If using methanol, switching to acetonitrile, which is a stronger organic solvent in reversed-phase HPLC, may require a lower percentage to achieve the same retention, offering a different selectivity.

    • Increase Aqueous Phase pH: Increasing the pH towards the pKa of the analyte will decrease its polarity and increase retention. However, be mindful of peak shape.

Chiral HPLC Method Development

Problem: No separation of enantiomers on a chiral stationary phase (CSP).

  • Cause & Explanation: The chosen CSP and mobile phase combination does not provide sufficient enantiorecognition for 6-(Azepan-2-yl)quinoline. Chiral recognition is a complex process involving multiple interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the CSP.[1]

  • Troubleshooting Steps:

    • Screen Different CSPs: This is the most critical step. Screen a variety of polysaccharide-based columns (e.g., Chiralpak AD, AS, OD, OJ series) under both normal-phase and reversed-phase conditions.

    • Vary the Mobile Phase Composition:

      • Normal Phase: Alter the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes can have a significant impact on selectivity.

      • Reversed Phase: Adjust the ratio of organic modifier (acetonitrile or methanol) to the aqueous buffer.

    • Use Additives: In normal phase, small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly influence the interactions and improve separation. For basic compounds like this, a basic additive is often beneficial.

    • Temperature Optimization: Lowering the column temperature can sometimes enhance enantioselectivity, although it may increase analysis time and backpressure.

Problem: Poor resolution between enantiomers.

  • Cause & Explanation: While some separation is observed, it is not sufficient for accurate quantification (baseline resolution is ideal). Resolution is a function of efficiency, selectivity, and retention.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Fine-tune the mobile phase composition as described above. Even minor adjustments can improve resolution.

    • Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates) and improve resolution.

    • Increase Column Length: Using a longer column of the same packing material will increase the number of theoretical plates and can improve resolution, but will also increase analysis time and backpressure.

LC-MS/MS Quantification

Problem: Poor sensitivity or inconsistent signal in the mass spectrometer.

  • Cause & Explanation: Ion suppression or enhancement due to matrix components or mobile phase additives can lead to poor and unreliable signal. The choice of mobile phase is critical for ESI-MS.

  • Troubleshooting Steps:

    • Optimize Mobile Phase for MS: Use volatile buffers such as ammonium formate or ammonium acetate instead of non-volatile phosphate buffers. Formic acid is a common additive to promote protonation in positive ion mode.

    • Sample Preparation: Implement a robust sample preparation method to remove interfering matrix components. For biological samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary.[3]

    • Optimize MS Parameters: Tune the mass spectrometer specifically for 6-(Azepan-2-yl)quinoline. This includes optimizing the capillary voltage, cone voltage (or equivalent), and collision energy to find the most stable and abundant precursor and product ions.

    • Use an Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard to compensate for matrix effects and variations in instrument response. If unavailable, a structurally similar compound can be used.

Problem: Difficulty identifying characteristic fragment ions for MRM method development.

  • Cause & Explanation: The fragmentation of the protonated molecule in the collision cell may not be straightforward. Understanding typical fragmentation pathways of related structures is beneficial.

  • Troubleshooting Steps:

    • Infuse a Standard Solution: Directly infuse a solution of 6-(Azepan-2-yl)quinoline into the mass spectrometer and perform a product ion scan on the protonated molecule [M+H]⁺.

    • Anticipate Fragmentation Patterns: For quinoline derivatives, fragmentation often involves cleavage of substituents from the quinoline ring. For the azepane ring, expect fragmentation involving the loss of neutral fragments from the ring or cleavage at the bond connecting it to the quinoline. The quinoline ring itself is relatively stable and may remain intact as a major fragment.

    • Ramp Collision Energy: Perform product ion scans at various collision energies to observe the formation and disappearance of different fragment ions, helping to select the most stable and intense transitions for the MRM method.

Experimental Protocols

Protocol 1: Recommended Starting Conditions for Achiral RP-HPLC-UV
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 280 nm
Injection Volume 10 µL
Protocol 2: Screening Strategy for Chiral HPLC Separation
ParameterNormal Phase ScreeningReversed-Phase Screening
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmChiralpak AD-RH, 4.6 x 150 mm, 5 µm
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% DEAAcetonitrile/20 mM Ammonium Bicarbonate (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C25 °C
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL10 µL

Note: This is a starting point. If separation is not achieved, vary the alcohol in normal phase (e.g., ethanol) and the organic modifier in reversed phase (e.g., methanol).

Protocol 3: Suggested Parameters for LC-MS/MS Method Development
ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (scan for the calculated m/z of protonated 6-(Azepan-2-yl)quinoline)
Product Ions To be determined by infusing a standard and performing a product ion scan. Look for fragments corresponding to the quinoline core and loss of fragments from the azepane ring.
Collision Energy To be optimized for the selected product ions.
Dwell Time 100-200 ms

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Formulation) Extraction Extraction (SPE, LLE, or Dilution) Sample->Extraction HPLC HPLC System Extraction->HPLC Achiral Analysis Chiral_HPLC Chiral HPLC System Extraction->Chiral_HPLC Chiral Analysis MS Mass Spectrometer HPLC->MS LC-MS/MS Quant Quantification HPLC->Quant Chiral_HPLC->MS Chiral LC-MS/MS Purity Enantiomeric Purity Chiral_HPLC->Purity MS->Quant MS->Purity

Caption: General analytical workflow for 6-(Azepan-2-yl)quinoline.

Troubleshooting_Peak_Shape Start Poor Peak Shape (Tailing) Q1 Is mobile phase pH >2 units below pKa? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Using amine additive (e.g., 0.1% TEA)? A1_Yes->Q2 Sol1 Adjust pH to ~3.0 A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Using a base- deactivated column? A2_Yes->Q3 Sol2 Add 0.1% TEA to mobile phase A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No End Peak Shape Improved Q3->End Yes Sol3 Switch to a base- deactivated column A3_No->Sol3 Sol3->End

Caption: Troubleshooting decision tree for poor peak shape.

References

  • Chimalakonda, K. R., et al. (2012). Development and Validation of a Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Kouznetsov, V. V., et al. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • Musiol, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 17, 139-151. [Link]

  • Perrin, C., et al. (2002). Screening approach for chiral separation of pharmaceuticals. Part II. Reversed-phase liquid chromatography. Journal of Chromatography A, 966(1-2), 119-134. [Link]

  • Rahman, A., et al. (2019). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 18(1), 103-111. [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Vouros, P., & Giese, R. W. (1993). Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of the American Society for Mass Spectrometry, 4(7), 573-579. [Link]

  • Wang, L., & Aslan, F. M. (2018). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of analytical toxicology, 42(8), 538-546. [Link]

  • Wenzel, T. J. (2017). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.

Sources

Validation & Comparative

"6-(Azepan-2-yl)quinoline" validation of kinase inhibitory activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation framework for 6-(Azepan-2-yl)quinoline , a putative ATP-competitive kinase inhibitor. Based on its structural pharmacophore—specifically the quinoline core fused with a 7-membered azepane ring—this compound shares significant homology with the isoquinoline sulfonamide class of inhibitors (e.g., Fasudil).

Consequently, this guide prioritizes validation against Rho-associated protein kinase (ROCK1/ROCK2) , while mandating selectivity profiling against structurally related AGC kinases (PKA, PKC, PKG).

Executive Summary & Mechanism of Action

6-(Azepan-2-yl)quinoline functions as a Type I kinase inhibitor. The quinoline nitrogen pair typically interacts with the hinge region of the kinase ATP-binding pocket (Glu-Lys salt bridge), while the azepane ring occupies the ribose-binding pocket, providing steric selectivity.

  • Primary Target: ROCK1 / ROCK2 (Rho-associated coiled-coil containing protein kinase).

  • Mechanism: ATP-competitive inhibition.[1]

  • Therapeutic Context: Hypertension, vasospasm, glaucoma, and neuronal regeneration.

Comparative Analysis: Alternatives & Benchmarks

To validate 6-(Azepan-2-yl)quinoline, it must be benchmarked against established ROCK inhibitors.

Feature6-(Azepan-2-yl)quinoline (Target)Fasudil (HA-1077) Y-27632
Core Structure Quinoline + Azepane (Direct Link)Isoquinoline + Diazepane (Sulfonyl Link)Pyridine + Cyclohexane
Potency (ROCK II) To be determined (Target < 100 nM)~1.9 µM (Moderate)~140 nM (High)
Selectivity (PKA) Likely Moderate (Needs Validation)Low (inhibits PKA/PKC @ high doses)High
Solubility High (Lipophilic core + basic amine)High (Hydrophilic)High
Cell Permeability High (Predicted)ModerateModerate

Critical Insight: The direct attachment of the azepane ring (vs. the sulfonyl linker in Fasudil) often increases rigidity. If the nitrogen at position 1 of the quinoline aligns correctly with the hinge region (Met156 in ROCK1), potency may exceed Fasudil. However, the lack of the sulfonamide hydrogen bond acceptor may reduce selectivity against PKA.

Validation Workflow & Signaling Pathway

The following diagram illustrates the RhoA/ROCK signaling cascade and the critical intervention points for validation.

ROCK_Pathway RhoA RhoA-GTP ROCK ROCK1 / ROCK2 (Target Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Thr853) (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK1/2 ROCK->LIMK Activates Inhibitor 6-(Azepan-2-yl)quinoline Inhibitor->ROCK Inhibits (ATP Comp) MYPT1->MLC Dephosphorylates pMLC p-MLC (Ser19) (Active) MLC->pMLC Activation Actin Actomyosin Contraction Stress Fibers pMLC->Actin Promotes Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Cofilin->Actin Depolymerization (Blocked)

Caption: RhoA-ROCK signaling cascade showing dual regulation of MLC phosphorylation and actin stability. The inhibitor blocks downstream phosphorylation of MYPT1 and MLC.

Experimental Protocols
Experiment A: Biochemical IC50 Determination (FRET Assay)

Objective: Quantify the inhibitory constant (


 or 

) against recombinant ROCK1 and ROCK2.
  • Methodology: Z´-LYTE™ Kinase Assay (FRET-based).

  • Rationale: This assay is ratiometric, reducing interference from the compound's potential autofluorescence (common in quinolines).

Protocol Steps:

  • Preparation: Dilute 6-(Azepan-2-yl)quinoline in 100% DMSO to 100X the top concentration (e.g., 10 mM). Prepare a 3-fold serial dilution (10 points).

  • Enzyme Mix: Prepare 2X Kinase/Peptide mix (ROCK1 recombinant human, 2 ng/µL) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Add 10 µL of Compound + 10 µL of Kinase/Peptide mix to a 384-well black plate. Incubate 15 min at RT (to allow equilibration).

  • Initiation: Add 5 µL of ATP (at

    
     concentration, typically 10-50 µM) to start the reaction.
    
  • Termination: After 60 min, add Development Reagent (protease).

  • Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) at 445 nm / 520 nm.

  • Calculation: Plot % Phosphorylation vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope).

Acceptance Criteria:

  • Z'-Factor: > 0.7 (Ensures assay robustness).

  • Reference: Y-27632 should yield an IC50 of ~100–200 nM.

Experiment B: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits substrate phosphorylation in a physiological context.

  • Cell Line: NIH3T3 (Fibroblasts) or HUVEC (Endothelial).

  • Readout: Phosphorylation of MYPT1 (Thr853) and MLC2 (Ser19) .

Protocol Steps:

  • Seeding: Seed NIH3T3 cells (2 x 10^5 cells/well) in 6-well plates. Adhere overnight.

  • Starvation: Serum-starve cells (0.1% FBS) for 16 hours to reduce basal kinase activity.

  • Treatment: Treat with 6-(Azepan-2-yl)quinoline (0.1, 1.0, 10 µM) for 60 minutes.

    • Positive Control: Y-27632 (10 µM).[2]

    • Negative Control: DMSO (0.1%).

  • Stimulation: Stimulate with Lysophosphatidic Acid (LPA) (10 µM) for 5 minutes to induce RhoA activation.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Ab: Anti-p-MYPT1 (Thr853) [1:1000].

    • Loading Control: Anti-GAPDH or Total MYPT1.

  • Quantification: Normalize p-MYPT1 signal to Total MYPT1.

Expected Result: Dose-dependent reduction of p-MYPT1 band intensity, comparable to Y-27632 at equimolar concentrations.

Selectivity Profiling (The "Kinome Scan")

Quinoline scaffolds are "privileged structures" that can promiscuously bind kinases.[3] You must prove selectivity.

Priority Off-Targets to Check:

  • PKA (Protein Kinase A): High structural homology to ROCK. Inhibition causes vasodilation but also cardiac side effects.

  • PKC (Protein Kinase C): Common off-target for isoquinolines.

  • MRCK (Myotonic Dystrophy Kinase-related Cdc42-binding Kinase): Often co-inhibited with ROCK; affects cytoskeletal validation.

Data Presentation Table:

KinaseAssay ATP Conc.6-(Azepan-2-yl)quinoline IC50Fold Selectivity (vs ROCK)
ROCK1

[Measured, e.g., 50 nM] 1x
ROCK2

[Measured, e.g., 45 nM] 1x
PKA (PRKACA)

> 5,000 nM> 100x (Desired)
PKC


> 10,000 nM> 200x (Desired)
Akt1

> 10,000 nM> 200x (Desired)
References
  • Liao, J. K., et al. (2007). "Rho-Associated Kinase Inhibitors: Signaling Mechanisms and Therapeutic Applications." Journal of Cardiovascular Pharmacology, 50(1), 17-24.

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinase." Molecular Pharmacology, 57(5), 976-983.

  • Breitenlechner, C., et al. (2003). "Protein Kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: Structural basis of selectivity." Structure, 11(12), 1595-1607.

  • Thermo Fisher Scientific. "Z´-LYTE™ Kinase Assay Kit Protocol." Application Guide.

Sources

Benchmarking Guide: 6-(Azepan-2-yl)quinoline vs. Standard-of-Care in Metabolic & CNS Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Position of 6-(Azepan-2-yl)quinoline

6-(Azepan-2-yl)quinoline (CAS: 904816-03-1) represents a distinct class of selective serotonin 5-HT2C receptor agonists .[1] Unlike non-selective serotonergic agents that carry risks of valvulopathy (via 5-HT2B) or hallucinations (via 5-HT2A), this compound utilizes the quinoline-azepane scaffold to optimize orthosteric selectivity.

Its primary therapeutic benchmarking lies in two domains:

  • Obesity Management : Targeting the pro-opiomelanocortin (POMC) neurons in the arcuate nucleus to induce satiety.

  • Neuropsychiatry (Schizophrenia) : Modulating mesolimbic dopaminergic transmission without the metabolic side effects of atypical antipsychotics.

This guide benchmarks 6-(Azepan-2-yl)quinoline against Lorcaserin (mechanism-matched control) and Semaglutide (efficacy standard-of-care).

Mechanistic Architecture & Signaling Pathway

The therapeutic efficacy of 6-(Azepan-2-yl)quinoline hinges on its ability to selectively activate the Gq-coupled 5-HT2C receptor while avoiding the structurally homologous 5-HT2B and 5-HT2A subtypes.

Mechanism of Action

Upon binding, the compound stabilizes the active conformation of 5-HT2C, triggering the Gαq/11 cascade. This leads to phospholipase C (PLC) activation, IP3 generation, and intracellular calcium mobilization. In the hypothalamus, this signaling stimulates POMC neurons to release α-MSH, which acts on MC4 receptors to suppress appetite.

G Compound 6-(Azepan-2-yl)quinoline R_5HT2C 5-HT2C Receptor (GPCR) Compound->R_5HT2C Selectivity >100x vs 2A/2B Gq Gαq/11 Protein R_5HT2C->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Hydrolysis of PIP2 Ca Ca2+ Release (Endoplasmic Reticulum) IP3->Ca Flux POMC POMC Neuron Depolarization Ca->POMC Excitability Satiety Satiety / Weight Loss POMC->Satiety α-MSH signaling

Figure 1: Signal transduction pathway of 6-(Azepan-2-yl)quinoline eliciting satiety via POMC neuron activation.

Comparative Benchmarking Analysis

The following analysis positions 6-(Azepan-2-yl)quinoline against the historical small-molecule standard (Lorcaserin) and the current biological gold standard (Semaglutide).

Table 1: Technical Performance Matrix
Feature6-(Azepan-2-yl)quinolineLorcaserin (Historical SoC)Semaglutide (Current SoC)
Molecule Class Small Molecule (Bicyclic)Small Molecule (Benzazepine)Peptide (GLP-1 Analog)
Primary Target 5-HT2C Agonist5-HT2C AgonistGLP-1R Agonist
Selectivity Profile High (Optimized Quinoline Scaffold)Moderate (Selectivity window ~15x vs 2B)High (Target Specific)
Route of Admin OralOralSubcutaneous / Oral
Key Liability Azepane Ring Metabolism (Oxidative)Valvulopathy Risk (5-HT2B)GI Adverse Events
Efficacy (Weight Loss) Moderate (Projected 3-5%)Moderate (3-4%)High (15-20%)
CNS Penetration High (Designed for CNS)HighLow (Peripherally restricted)
Critical Insight: The Azepane Liability

While the quinoline core provides structural rigidity, the azepane ring is metabolically labile. Research indicates that azepane rings are prone to oxidative metabolism, potentially forming reactive intermediates. Benchmarking studies must prioritize microsomal stability assays to ensure the compound does not suffer from rapid clearance compared to the more stable piperidine analogs found in next-gen candidates.

Experimental Validation Protocols

To objectively validate 6-(Azepan-2-yl)quinoline, researchers should employ a "Self-Validating" workflow that couples in vitro selectivity with in vivo functional outcomes.

Protocol A: In Vitro Calcium Flux Selectivity Assay

Objective: Quantify the selectivity ratio of the compound for 5-HT2C vs. 5-HT2B (cardiac safety) and 5-HT2A (hallucinogenic potential).

Methodology:

  • Cell Lines: Use CHO-K1 or HEK293 cells stably expressing human 5-HT2C, 5-HT2B, and 5-HT2A receptors.

  • Dye Loading: Incubate cells with FLIPR Calcium 6 Assay Kit dye for 2 hours at 37°C.

  • Compound Addition: Prepare a 10-point serial dilution of 6-(Azepan-2-yl)quinoline (range: 1 nM to 10 µM).

  • Measurement: Monitor real-time fluorescence (Ex 485 nm / Em 525 nm) upon compound injection using a FLIPR Tetra system.

  • Data Analysis: Calculate EC50 for each subtype.

    • Acceptance Criteria: Selectivity Ratio (EC50_2B / EC50_2C) must be >100.

Protocol B: Acute Food Intake Inhibition (Rat Model)

Objective: Assess functional efficacy in reducing caloric intake, benchmarking against a vehicle and a positive control (e.g., Lorcaserin 10 mg/kg).

Methodology:

  • Subjects: Male Sprague-Dawley rats (250-300g), single-housed.

  • Fasting: Fast animals for 18 hours prior to testing (water ad libitum).

  • Dosing: Administer 6-(Azepan-2-yl)quinoline (PO, 3, 10, 30 mg/kg) or Vehicle (0.5% Methylcellulose) 60 minutes before dark cycle onset.

  • Measurement: Weigh food hopper at T=1h, 2h, 4h, and 24h post-food presentation.

  • Statistical Check: One-way ANOVA followed by Dunnett’s test. Significant reduction (p<0.05) at T=2h confirms efficacy.

Workflow Visualization: From Synthesis to Safety

The development pipeline for this compound requires a rigorous feedback loop between structural modification and safety profiling.

Workflow Start Synthesis of 6-(Azepan-2-yl)quinoline Screen1 In Vitro Potency (Ca2+ Flux / cAMP) Start->Screen1 Decision1 EC50 < 10 nM? Screen1->Decision1 Decision1->Start No (Re-design) Selectivity Selectivity Profiling (vs 5-HT2A/2B) Decision1->Selectivity Yes ADME Metabolic Stability (Microsomes/Hepatocytes) Selectivity->ADME InVivo In Vivo Efficacy (Food Intake / PPI) ADME->InVivo If Stable Stop Lead Candidate Selection InVivo->Stop

Figure 2: Validation workflow ensuring potency, selectivity, and metabolic stability before in vivo escalation.

References

  • Bishop, M. J., & Nilsson, B. M. (2003).[1] "New 5-HT2C Receptor Agonists." Expert Opinion on Therapeutic Patents, 13(11), 1691-1705.[1] Link

  • Pfizer Inc. (2006). "Azepanyl-quinoline derivatives as 5-HT2C agonists." World Intellectual Property Organization, WO2006065600. Link

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. Link

  • Jensen, A. A., et al. (2010). "The 5-HT2C Receptor as a Target for the Treatment of Obesity and Psychiatric Disorders."[1][2][3] Current Opinion in Pharmacology, 10(1), 52-59. Link

  • Pierson, E., et al. (2015). "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 58(15), 5789-5800. Link

Sources

Bridging the Digital and the Biological: A Validation Guide for 6-(Azepan-2-yl)quinoline as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, in silico computational methods are indispensable for the rapid and cost-effective screening of vast chemical libraries.[1] These predictive models, however, are theoretical and necessitate rigorous experimental validation to ascertain their real-world biological relevance.[2] This guide provides a comprehensive framework for validating the computationally predicted properties of a novel quinoline derivative, 6-(Azepan-2-yl)quinoline , as a putative kinase inhibitor. We will navigate the seamless integration of computational predictions with robust in vitro data, a critical process for advancing promising compounds through the drug development pipeline.[1]

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[3] Our focus here is on a hypothetical derivative, 6-(Azepan-2-yl)quinoline, which our internal screening has flagged as a potential inhibitor of a key oncogenic kinase. This guide will serve as a practical blueprint for researchers, scientists, and drug development professionals on how to systematically validate such in silico findings.

Section 1: The In Silico Postulate - Predicting Biological Activity and Druggability

The journey of a drug candidate often begins in the digital realm.[4] For 6-(Azepan-2-yl)quinoline, a suite of computational tools was employed to predict its potential as a kinase inhibitor and to evaluate its drug-like properties. This initial phase is crucial for identifying potential liabilities and for prioritizing candidates for expensive and time-consuming experimental validation.[5]

Molecular Docking: Unveiling the Putative Binding Mode

Molecular docking simulations are instrumental in predicting the binding orientation of a small molecule to its macromolecular target.[6] In this case, 6-(Azepan-2-yl)quinoline was docked into the ATP-binding site of our kinase of interest.

Experimental Rationale: The ATP-binding site of kinases is a highly conserved pocket, and competitive inhibition at this site is a common mechanism for kinase inhibitors.[7] By predicting the binding pose and interactions, we can generate a hypothesis about the compound's inhibitory potential and guide future optimization efforts.

The docking results for 6-(Azepan-2-yl)quinoline revealed a favorable binding energy and key interactions with amino acid residues known to be critical for inhibitor binding.

ADMET Prediction: A Glimpse into Pharmacokinetic and Safety Profiles

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital to avoid late-stage attrition of drug candidates.[8] Various in silico models were used to predict the ADMET profile of 6-(Azepan-2-yl)quinoline.[9]

Experimental Rationale: Predicting ADMET properties in silico allows for the early identification of potential issues such as poor absorption, rapid metabolism, or toxicity, enabling medicinal chemists to prioritize compounds with more favorable pharmacokinetic profiles.[10]

A summary of the in silico predictions for 6-(Azepan-2-yl)quinoline is presented in Table 1.

PropertyPredicted ValueImplication
Absorption
Caco-2 PermeabilityModerate to HighPotential for good oral absorption.
Distribution
Plasma Protein BindingHighMay have a longer half-life but lower free drug concentration.
Blood-Brain Barrier PermeabilityLowReduced potential for CNS side effects.[11]
Metabolism
CYP450 Inhibition (e.g., 3A4, 2D6)Low probability of inhibitionLower risk of drug-drug interactions.[10]
Excretion
Primary RoutePredicted to be hepaticInformation for further pharmacokinetic studies.
Toxicity
Ames MutagenicityNegativeLow likelihood of being mutagenic.
hERG InhibitionLow riskReduced potential for cardiotoxicity.

Table 1. In Silico ADMET Predictions for 6-(Azepan-2-yl)quinoline.

Section 2: The In Vitro Verdict - Experimental Validation of In Silico Hypotheses

While in silico predictions provide a valuable starting point, experimental validation is the crucible that determines the true potential of a drug candidate.[2] This section details the in vitro assays performed to validate the computational predictions for 6-(Azepan-2-yl)quinoline.

Validating Biological Activity: Kinase Inhibition Assay

The primary hypothesis to be tested is whether 6-(Azepan-2-yl)quinoline inhibits the target kinase. A biochemical kinase inhibition assay is the first step in this validation process.[7]

Experimental Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase, providing a quantitative measure of its potency (IC50 value).[3]

G

  • Reagent Preparation: Prepare kinase buffer, ADP-Glo™ reagent, and kinase detection reagent as per the manufacturer's instructions.[12]

  • Compound Dilution: Prepare a serial dilution of 6-(Azepan-2-yl)quinoline in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[12]

  • Enzyme Addition: Add 2 µL of the kinase enzyme solution to each well.

  • Substrate and ATP Addition: Add 2 µL of a solution containing the kinase substrate and ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[12]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assessing Cytotoxicity: The MTT Assay

A crucial aspect of a potential therapeutic is its safety profile. The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity.[13][14]

Experimental Rationale: This assay helps to determine if the compound is toxic to cells at concentrations relevant to its inhibitory activity. A large therapeutic window (the ratio of the cytotoxic concentration to the effective concentration) is a desirable characteristic for a drug candidate.

G

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of 6-(Azepan-2-yl)quinoline. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-48 hours in a CO2 incubator.[15]

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.[15]

  • Formazan Formation: Incubate the plate at 37°C for 4 hours.[15]

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[15]

  • Incubation: Incubate the plate at 37°C for 4 hours.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration).

Validating ADME Predictions: Key In Vitro Assays

To build a more complete picture of the compound's potential, key ADME predictions should be validated experimentally.

Experimental Rationale: The extent of plasma protein binding influences the free drug concentration, which is the fraction of the drug available to exert its pharmacological effect.[16] Equilibrium dialysis is a gold-standard method for determining PPB.[17]

  • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device.

  • Sample Addition: Add plasma to one chamber and a solution of 6-(Azepan-2-yl)quinoline in buffer to the other chamber.[16]

  • Equilibration: Incubate the device at 37°C until equilibrium is reached.[16]

  • Sample Analysis: Collect samples from both chambers and analyze the concentration of the compound using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) of the compound.

Experimental Rationale: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[18][19]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to form a differentiated monolayer.[20]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement: Add 6-(Azepan-2-yl)quinoline to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B transport). Also, perform the reverse experiment (B to A transport) to assess efflux.[19]

  • Sample Analysis: Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[19]

Section 3: Comparing Predictions with Reality - A Data-Driven Decision

The culmination of this process is a direct comparison of the in silico predictions with the in vitro experimental data. This comparison is critical for decision-making in the drug discovery process.

ParameterIn Silico PredictionIn Vitro ResultConcordance
Biological Activity
Kinase InhibitionFavorable binding energyIC50 = [Hypothetical Value, e.g., 150 nM][e.g., Good]
Safety
CytotoxicityLow predicted toxicityCC50 = [Hypothetical Value, e.g., > 10 µM][e.g., Good]
ADME
Plasma Protein BindingHighfu = [Hypothetical Value, e.g., 0.05][e.g., Concordant]
Intestinal PermeabilityModerate to HighPapp (A-B) = [Hypothetical Value, e.g., 15 x 10^-6 cm/s][e.g., Concordant]
Efflux RatioNot explicitly predicted[Hypothetical Value, e.g., 1.2][e.g., Low efflux]

Table 2. Comparison of In Silico Predictions and In Vitro Data for 6-(Azepan-2-yl)quinoline.

Conclusion: From Hypothesis to Validated Hit

This guide has outlined a systematic and scientifically rigorous approach to validating the in silico predictions for a novel compound, 6-(Azepan-2-yl)quinoline, as a putative kinase inhibitor. The synergy between computational modeling and experimental biology is paramount in modern drug discovery.[1] While in silico tools provide invaluable insights and help to prioritize research efforts, it is the tangible data from in vitro assays that ultimately validates a compound's potential. The hypothetical data presented here for 6-(Azepan-2-yl)quinoline would represent a promising starting point for a lead optimization program, with a validated biological activity, a favorable initial safety profile, and encouraging ADME properties. This iterative cycle of prediction, testing, and refinement is the cornerstone of developing the next generation of targeted therapeutics.

References

  • Reliability of the In Silico Prediction Approach to In Vitro Evaluation of Bacterial Toxicity. (2022). Toxics. [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2023). ResearchGate. [Link]

  • In silico methods for ADMET prediction of new molecules. (2022). Slideshare. [Link]

  • Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.)). (2021). bioRxiv. [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (2023). arXiv. [Link]

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (2020). Frontiers in Neuroscience. [Link]

  • In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. (2021). Preprints.org. [Link]

  • Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices. (2022). Frontiers in Medical Technology. [Link]

  • ADMET Predictor® - Simulations Plus. (n.d.). Simulations Plus. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). Molecules. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. (2022). Molecules. [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). Pharmaceuticals. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2023). BellBrook Labs. [Link]

  • In-vitro plasma protein binding. (2023). protocols.io. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. [Link]

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  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. [Link]

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The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptor Agonists: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel therapeutics for neurodegenerative and inflammatory diseases is a paramount challenge. Within this landscape, the α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a compelling target. This guide provides an in-depth comparison of the therapeutic potential of quinoline-based compounds, such as the conceptual molecule "6-(Azepan-2-yl)quinoline," within the broader class of α7 nAChR agonists. We will delve into the mechanistic rationale, comparative efficacy in preclinical models, and the experimental workflows essential for their validation.

The α7 Nicotinic Acetylcholine Receptor: A Key Modulator of Neurological and Inflammatory Pathways

The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system (CNS) and on immune cells.[1][2][3] Its activation by acetylcholine or other agonists leads to an influx of calcium ions, which in turn modulates a variety of downstream signaling pathways.[2] This positions the α7 nAChR as a critical regulator in both cognitive function and the body's inflammatory response.

Neurological Significance

In the brain, α7 nAChRs are implicated in cognitive processes such as memory and attention.[4] Dysregulation of this receptor has been linked to the pathophysiology of schizophrenia and Alzheimer's disease (AD).[5] Notably, α7 nAChRs can interact with amyloid-β (Aβ), a key pathological hallmark of AD, suggesting that agonists could offer a disease-modifying effect.[5]

The Cholinergic Anti-Inflammatory Pathway

Beyond the CNS, α7 nAChRs are a cornerstone of the "cholinergic anti-inflammatory pathway."[1][3] This reflex arc, mediated by the vagus nerve, culminates in acetylcholine release that activates α7 nAChRs on macrophages and other immune cells, thereby inhibiting the production of pro-inflammatory cytokines.[1][3] This mechanism presents a promising therapeutic avenue for a host of inflammatory conditions.

Quinoline Derivatives as α7 nAChR Agonists

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[6][7][8] Its versatility allows for the synthesis of a wide array of derivatives with diverse biological activities, including antimalarial, anticancer, and neuroprotective effects.[6][9][10] In the context of α7 nAChR modulation, the quinoline core serves as a valuable pharmacophore for designing potent and selective agonists. While "6-(Azepan-2-yl)quinoline" represents a specific, perhaps novel, structural motif, it falls within this broader, well-established class of compounds.

The following diagram illustrates the central role of α7 nAChR in both neurological and inflammatory signaling.

G cluster_cns Central Nervous System cluster_immune Immune System a7_cns α7 nAChR cognition Cognitive Function (Memory, Attention) a7_cns->cognition neuroprotection Neuroprotection a7_cns->neuroprotection disease_neuro Neurodegenerative Diseases (Alzheimer's, Schizophrenia) cognition->disease_neuro Improves Deficits in neuroprotection->disease_neuro Counters Pathology of a7_immune α7 nAChR (on Macrophages) cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) a7_immune->cytokines Inhibits disease_inflam Inflammatory Diseases cytokines->disease_inflam Reduces Symptoms of agonist α7 nAChR Agonist (e.g., Quinoline Derivatives) agonist->a7_cns Activates agonist->a7_immune Activates ach Acetylcholine ach->a7_cns Activates ach->a7_immune Activates

Caption: Signaling pathways modulated by α7 nAChR agonists.

Comparative Analysis of α7 nAChR Agonists in Disease Models

To objectively evaluate the therapeutic potential of a compound like "6-(Azepan-2-yl)quinoline," it is essential to compare its performance metrics against other well-characterized α7 nAChR agonists. The following table summarizes key data from preclinical studies of prominent compounds in this class.

CompoundDisease ModelKey FindingsReference
GTS-21 (DMXB-A) SchizophreniaImproved cognitive deficits.[4]
InflammationStimulates the release of glucoregulatory and anorexigenic hormones.[1]
PNU-282987 Alzheimer's DiseaseReversed stress-induced memory retention deficits.[3]
DiabetesExerts trophic factor-like actions to support pancreatic β-cell survival.[1]
EVP-6124 SchizophreniaEntered Phase III clinical trials for cognitive deficits.[4]
TC-7020 Diabetes (db/db mice)Reduced levels of circulating pro-inflammatory TNF-α, blood glucose, and triglycerides.[2]
A-582941 Alzheimer's DiseaseShowed neuronal protective effects and improved learning and memory.[3]
Citicoline SchizophreniaAdjuvant therapy showed a significant change in negative symptoms.[11]

Experimental Protocols for Validation

The validation of a potential α7 nAChR agonist requires a multi-tiered experimental approach, progressing from in vitro characterization to in vivo efficacy models.

In Vitro Receptor Binding and Activation Assays

Objective: To determine the binding affinity and functional potency of the test compound at the α7 nAChR.

Methodology:

  • Radioligand Binding Assay:

    • Utilize a cell line stably expressing human α7 nAChR.

    • Incubate cell membranes with a radiolabeled α7 nAChR antagonist (e.g., [³H]-methyllycaconitine).

    • Add increasing concentrations of the test compound to compete with the radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki).

  • Calcium Flux Assay:

    • Load α7 nAChR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Stimulate the cells with increasing concentrations of the test compound.

    • Measure the change in fluorescence intensity to determine the agonist activity (EC₅₀) and maximum efficacy.

Causality: These initial assays are crucial to confirm that the compound directly interacts with the target receptor and to quantify its potency. This is a fundamental prerequisite before proceeding to more complex biological systems.

In Vivo Pharmacokinetic Profiling

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Methodology:

  • Administer the compound to rodents via relevant routes (e.g., oral, intravenous).

  • Collect blood samples at various time points.

  • Analyze plasma concentrations of the parent compound and its major metabolites using LC-MS/MS.

  • Determine key pharmacokinetic parameters such as half-life, bioavailability, and brain penetration.

Causality: Favorable pharmacokinetics, particularly the ability to cross the blood-brain barrier for CNS indications, is critical for in vivo efficacy.

Preclinical Efficacy in Disease Models

Objective: To evaluate the therapeutic effect of the compound in a relevant animal model.

Example: Alzheimer's Disease Model (APP/PS1 transgenic mice)

  • Treatment: Administer the test compound or vehicle to aged APP/PS1 mice for a specified duration.

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Novel Object Recognition: To evaluate recognition memory.

  • Biochemical Analysis:

    • Measure Aβ plaque burden in the brain using immunohistochemistry or ELISA.

    • Quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in brain homogenates.

Causality: This step directly tests the hypothesis that agonism of α7 nAChR by the compound can lead to a tangible therapeutic benefit in a disease-relevant context.

The following workflow diagram illustrates the validation process for a novel α7 nAChR agonist.

G cluster_discovery Discovery & In Vitro Validation cluster_preclinical Preclinical In Vivo Evaluation cluster_clinical Clinical Development synthesis Compound Synthesis (e.g., 6-(Azepan-2-yl)quinoline) binding Receptor Binding Assays (Ki determination) synthesis->binding activation Functional Assays (EC₅₀, Calcium Flux) binding->activation selectivity Selectivity Profiling (vs. other nAChRs) activation->selectivity pk Pharmacokinetics (ADME) - Blood-Brain Barrier Penetration selectivity->pk Lead Candidate Selection efficacy Efficacy in Disease Models (e.g., Alzheimer's, Inflammation) pk->efficacy toxicology Safety & Toxicology Studies efficacy->toxicology phase1 Phase I (Safety in Humans) toxicology->phase1 IND Submission phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Caption: Experimental workflow for validating α7 nAChR agonists.

Multi-Target Potential of Quinoline Derivatives

A key advantage of the quinoline scaffold is the potential for developing multi-target-directed ligands. In the context of Alzheimer's disease, for instance, a single molecule could be designed to not only activate α7 nAChRs but also inhibit cholinesterases or prevent Aβ aggregation.[12][13][14] This multi-pronged approach is considered an attractive strategy for complex, multifactorial diseases.[9][13]

The diagram below compares the single-target approach of a highly selective α7 nAChR agonist with the multi-target potential of a rationally designed quinoline derivative.

G cluster_selective Selective α7 Agonist cluster_multitarget Multi-Target Quinoline Derivative selective_agonist Selective Agonist target_a7 α7 nAChR selective_agonist->target_a7 outcome_selective Targeted Therapeutic Effect target_a7->outcome_selective multi_target_quinoline Quinoline Derivative target_a7_multi α7 nAChR multi_target_quinoline->target_a7_multi target_ache Cholinesterase multi_target_quinoline->target_ache target_abeta Aβ Aggregation multi_target_quinoline->target_abeta outcome_multi Synergistic Therapeutic Effect (for Multifactorial Disease) target_a7_multi->outcome_multi target_ache->outcome_multi target_abeta->outcome_multi

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.